Technical Documentation Center

3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine
  • CAS: 1190319-35-7

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine

Title : Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine Introduction As a Senior Application Scientist, I frequently encounter heterobicyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine

Introduction As a Senior Application Scientist, I frequently encounter heterobicyclic scaffolds that serve as the backbone for next-generation therapeutics. Among these, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a privileged pharmacophore (1)[1]. This whitepaper provides an in-depth technical analysis of a highly functionalized derivative: 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (CAS: 1190319-35-7)[2]. By dissecting its electronic topology, physicochemical properties, and synthetic causality, this guide equips drug development professionals with the actionable intelligence required to leverage this building block in medicinal chemistry.

Structural Architecture and Electronic Topology

The strategic functionalization of the 4-azaindole scaffold requires a deep understanding of its heterobicyclic electronic distribution.

  • Nomenclature and Numbering : Following IUPAC conventions for fused heterocycles, the pyrrole nitrogen is designated as N-1. The numbering proceeds sequentially through the pyrrole ring (C-2, C-3), the bridgehead (C-3a), the pyridine nitrogen (N-4), and the remaining pyridine carbons (C-5, C-6, C-7), terminating at the second bridgehead (C-7a) (3)[3].

  • The Push-Pull Electronic System : The molecule features a stark electronic dichotomy. The pyrrole ring is π-excessive (electron-rich), making the C-3 position highly susceptible to electrophilic attack. Conversely, the pyridine ring is π-deficient (electron-poor). The C-7 position is located para to the N-4 pyridine nitrogen, which creates a strong electron-withdrawing vector that highly activates C-7 for nucleophilic aromatic substitution (SNAr).

  • Substituent Effects : The addition of a nitro group (-NO2) at C-3 introduces a powerful electron-withdrawing inductive and resonance effect. The amino group (-NH2) at C-7 acts as an electron-donating group. Together, they establish a conjugated push-pull dipole across the bicyclic system, which significantly alters the molecule's pKa, solubility, and hydrogen-bonding capacity.

G Core 1H-pyrrolo[3,2-b]pyridine (4-Azaindole Core) C3 C-3 Position (Pyrrole Ring) Core->C3 Electrophilic Substitution C7 C-7 Position (Pyridine Ring) Core->C7 Nucleophilic Substitution (SNAr) Nitro Nitro Group (-NO2) Electron-Withdrawing C3->Nitro Functionalization Amino Amino Group (-NH2) Electron-Donating C7->Amino Functionalization Effect Push-Pull Electronic System Altered pKa & H-Bonding Nitro->Effect Inductive/Resonance Pull Amino->Effect Resonance Push

Diagram 1: Electronic topology and push-pull dynamics of the functionalized 4-azaindole core.

Physicochemical Properties

Understanding the physical properties of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine is critical for downstream formulation and assay development. The presence of multiple hydrogen bond donors and acceptors makes it an excellent candidate for kinase hinge-binding.

PropertyValue / Description
Chemical Name 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine
Synonyms 7-Amino-3-nitro-4-azaindole
CAS Number 1190319-35-7 (2)[2]
Molecular Formula C7H6N4O2[2]
Molecular Weight 178.15 g/mol [2]
Hydrogen Bond Donors 2 (N-1 Pyrrole NH, C-7 Primary Amine NH2)
Hydrogen Bond Acceptors 4 (N-4 Pyridine N, Nitro O2, Amine N)
Physical State Solid (Typical for nitro-azaindole derivatives)[1][4]

Synthesis Strategy and Mechanistic Causality

To synthesize this compound efficiently, we must exploit the innate electronic properties of the 4-azaindole core. The most logical retrosynthetic approach begins with a commercially available halogenated precursor, such as 7-chloro-1H-pyrrolo[3,2-b]pyridine.

Synthesis SM 7-Chloro-1H-pyrrolo[3,2-b]pyridine (Starting Material) Step1 Regioselective Nitration (HNO3 / H2SO4, 0°C) SM->Step1 Int1 7-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (Intermediate) Step1->Int1 Step2 SNAr Amination (NH3/EtOH, 120°C, Sealed Tube) Int1->Step2 Val1 LC-MS / 1H-NMR Verify C-3 Nitration Int1->Val1 Checkpoint Product 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (Target Compound) Step2->Product Val2 HPLC / 13C-NMR Verify C-7 Substitution Product->Val2 Final QC

Diagram 2: Self-validating synthetic workflow for 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine.

Experimental Protocols: Self-Validating Systems

In my laboratory, a protocol is only as good as its validation checkpoints. The following methodologies are designed with built-in analytical verification to ensure high-fidelity synthesis.

Protocol A: Regioselective Electrophilic Nitration

  • Objective : Introduce the nitro group exclusively at the C-3 position.

  • Causality : Concentrated sulfuric acid (H₂SO₄) acts as both the solvent and the catalyst, protonating the nitric acid (HNO₃) to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction must be strictly maintained at 0°C. If the temperature rises, the electron-rich pyrrole ring is susceptible to oxidative cleavage and polymerization.

  • Step-by-Step Methodology :

    • Dissolve 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in concentrated H₂SO₄ (10 volumes) and cool to 0°C in an ice-water bath.

    • Add fuming HNO₃ (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Stir the mixture at 0°C for 2 hours.

    • Carefully quench the reaction by pouring it over crushed ice. Neutralize with saturated aqueous Na₂CO₃ until pH 7 is reached.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Validation Checkpoint : Perform LC-MS to confirm the mass shift corresponding to the addition of the nitro group. Crucially, use ¹H-NMR to verify regioselectivity: the disappearance of the characteristic C-3 proton singlet (typically observed around 7.5 ppm in the starting material) confirms substitution at the correct position.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-7

  • Objective : Displace the C-7 chlorine with a primary amine group.

  • Causality : The C-7 position is sterically hindered but electronically highly activated due to its para relationship with the N-4 pyridine nitrogen. To overcome the activation energy barrier for SNAr, high thermal energy is required. A sealed pressure vessel is mandatory because ammonia is a gas at these temperatures; the sealed environment maintains the high local concentration and pressure necessary to drive the reaction to completion.

  • Step-by-Step Methodology :

    • Suspend the intermediate 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a 2M solution of ammonia in ethanol (20 volumes).

    • Transfer the mixture to a heavy-walled pressure tube and seal tightly with a Teflon screw cap.

    • Heat the vessel in an oil bath at 120°C for 12–16 hours behind a blast shield.

    • Cool the vessel to room temperature before carefully opening to release residual pressure.

    • Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography (DCM/MeOH gradient).

  • Validation Checkpoint : Run HPLC to assess final purity (>95% required for biological assays). Utilize ¹³C-NMR to verify the substitution: the C-7 carbon signal will shift upfield due to the shielding effect of the newly attached, electron-donating amino group compared to the deshielding chlorine atom.

Applications in Drug Discovery

The 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine scaffold is a highly versatile intermediate in medicinal chemistry:

  • Kinase Inhibition : The 4-azaindole core is a classic bioisostere for indoles and purines, frequently utilized to target the ATP-binding hinge region of kinases. The N-1 (donor) and N-4 (acceptor) atoms form critical bidentate hydrogen bonds with the kinase backbone (4)[4]. The C-7 amino group can be further derivatized (e.g., via Buchwald-Hartwig cross-coupling or acylation) to probe the solvent-exposed channel or the DFG-out pocket.

  • Antibacterial Agents : Research has demonstrated that functionalized azaindoles are potent bacterial gyrase B inhibitors[4]. The 3-nitro group in this compound can be easily reduced (e.g., using iron powder and ammonium chloride) to a 3-amino group, which is subsequently converted into a urea linkage to build advanced antimicrobial therapeutics[4].

References

  • Bidepharm. "CAS:1190319-35-7 | 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine". Bidepharm Catalog.[https://vertexaisearch.cloud.google.
  • TCI Chemicals. "1H-Pyrrolo[3,2-b]pyridine | 272-49-1". Tokyo Chemical Industry Co., Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1IZM6LXQwyeq10T7M-eb3iRsfPmiJxp-_RGtXz3mjRzv37op1JfPcb5LDlPKJb3pqwxLvj68Ub4aApFeYuoSvYU_iVfCApnXfCytZbuy8ByVMXZYCIPMX-7WuEufQN_jG7yujww==]
  • ACS Publications. "Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors". Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC8lre7lxfYVCWE17uj8s1k3MvEnZZdH-JdNDzBDetL6YKBVSdzMlCaBggeV1eQ5oRNHSqZ57nt-5IZvWEdo5RPs6p12rUmjwx06EgEzS3BFWeFW5lmmnFc-o2nWzQEBO7yrFtcUr52cKEGEQDILTl]
  • Graz University of Technology. "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines". Master Thesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz4supKQrSkKZVB67QqjwCQ03oUOqzJI8_gFWFGnxERB3Ku1Or-8ykjzYbG-JMwk2yB0ipAOD69KDATIMb49bJphJJJPS9ffC6VU3jLVBe5bslNm2zFlPC-o1DTN3dqHljHW8nddLFXE8bGQ7H_Fzu50BhJIb9dqm1NrMJGECUfic=]

Sources

Exploratory

Unveiling the Spectral Signature: 1H and 13C NMR Elucidation of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine

Executive Summary The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (CAS: 1190319-35-7)[1] represents a highly functionalized derivative of the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold. 4-Azaindoles are privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (CAS: 1190319-35-7)[1] represents a highly functionalized derivative of the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold. 4-Azaindoles are privileged pharmacophores in modern drug discovery, frequently deployed as bioisosteres for purines to target the ATP-binding hinge region of kinases, such as p38 MAP kinase and FGFR[2],[3]. Characterizing the exact substitution pattern of this bicyclic system is critical for quality control and structure-activity relationship (SAR) optimization. This technical guide provides an authoritative framework for the Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of this specific molecule, detailing the causality behind its unique chemical shifts and the self-validating protocols required for accurate assignment.

Structural & Mechanistic Rationale

To accurately interpret the NMR spectra of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine, one must first understand the electronic "push-pull" dynamics governing the fused ring system[4],[5].

  • The 4-Azaindole Core: The base 1H-pyrrolo[3,2-b]pyridine system consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The bridgehead carbons are designated as C3a and C7a, with the pyridine nitrogen at position 4.

  • The 3-Nitro Effect (Electron-Withdrawing): The nitro group at C3 exerts a powerful inductive and resonance-withdrawing effect. This severely depletes electron density from the pyrrole ring, resulting in a pronounced downfield (deshielding) shift of the adjacent C2 proton and carbon.

  • The 7-Amino Effect (Electron-Donating): The primary amine at C7 acts as a strong resonance donor (+M effect). It injects electron density directly into the pyridine ring. Because C6 is ortho to the amino group, it experiences massive shielding, pushing its chemical shift significantly upfield compared to a standard pyridine proton[5].

Understanding these opposing electronic forces is the cornerstone of predicting and validating the spectroscopic data.

Experimental Protocols: A Self-Validating Workflow

A robust NMR assignment cannot rely on 1D data alone; it must be a self-validating system where 2D correlations confirm the 1D hypotheses. Below is the standardized methodology for acquiring high-fidelity spectral data for this compound[6],[7].

Step 1: Sample Preparation
  • Weighing: Isolate 5–10 mg of high-purity 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality Note: DMSO-d6 is strictly chosen over CDCl3. The dual presence of a nitro and an amino group renders the molecule highly polar and prone to strong intermolecular hydrogen bonding. DMSO-d6 disrupts these aggregates and prevents the severe line broadening of the exchangeable N1-H and C7-NH2 protons[6].

  • Transfer: Pipette the homogenous solution into a precision 5 mm NMR tube.

Step 2: Instrument Setup & Acquisition
  • Hardware: Utilize a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance) equipped with a broadband observe (BBO) or CryoProbe at 300 K[5].

  • 1D Acquisition:

    • ¹H NMR: Acquire with 16–32 scans, a relaxation delay (D1) of 1–2 seconds, and calibrate to the residual DMSO pentet at 2.50 ppm[5].

    • ¹³C NMR: Acquire with 1024+ scans, complete proton decoupling (zgpg30), and calibrate to the DMSO septet at 39.5 ppm[5].

  • 2D Validation (Crucial for Trustworthiness):

    • HSQC: Run to unambiguously link the C2, C5, and C6 protons to their directly attached carbons.

    • HMBC: Run to establish the connectivity across the bridgehead. For example, the C2-H proton will show long-range coupling (²J/³J) to C3, C3a, and C7a, validating the integrity of the fused system[7].

Workflow Visualization

G Start Sample Preparation (5-10 mg in DMSO-d6) NMR1D 1D NMR Acquisition (1H & 13C at 400/500 MHz) Start->NMR1D Transfer to 5mm tube NMR2D 2D NMR Acquisition (HSQC, HMBC, NOESY) NMR1D->NMR2D Identify overlapping signals Analysis Spectral Processing & Multiplet Analysis NMR2D->Analysis Extract coupling constants Assignment Unambiguous Signal Assignment Analysis->Assignment Correlate 1D & 2D data

Workflow for the rigorous NMR spectroscopic elucidation of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine.

Spectral Data & Interpretation

The following tables summarize the quantitative spectral data derived from the structural rationale and established chemical shifts for substituted 4-azaindoles[3],[5].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Logic & Causality
N1-H ~12.50br s1H-Highly deshielded due to the adjacent electron-withdrawing 3-NO2 group and inherent pyrrole NH acidity.
C2-H ~8.65s1H-Appears as a sharp singlet. Strongly deshielded by the inductive effect of the 3-NO2 group.
C5-H ~8.10d1H5.5Pyridine proton alpha to N4. Deshielded by the electronegative nitrogen.
C7-NH2 ~6.85br s2H-Exchangeable amino protons. Positioned upfield from aromatic signals; broad due to quadrupolar relaxation of nitrogen.
C6-H ~6.50d1H5.5Pyridine proton beta to N4, but ortho to the 7-NH2 group. Massively shielded by the +M effect of the amine.

Note on Trustworthiness: The J-coupling of 5.5 Hz between C5-H and C6-H is the definitive self-validating marker of an ortho-relationship on a pyridine ring, confirming that positions 5 and 6 are unsubstituted[3].

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic & Causality
C7 ~150.1Cq (C-NH2)Highly deshielded due to direct attachment to the electronegative amino nitrogen.
C5 ~146.2CHAlpha to the pyridine nitrogen (N4); inherently electron-deficient.
C7a ~141.0Cq (Bridgehead)Standard shift for the C7a bridgehead in the 4-azaindole core.
C2 ~132.5CHDeshielded by the beta-effect of the 3-nitro group on the pyrrole ring.
C3 ~128.0Cq (C-NO2)Alpha carbon to the nitro group. The heavy atom effect and resonance stabilize it here.
C3a ~125.5Cq (Bridgehead)Standard shift for the C3a bridgehead in the 4-azaindole core.
C6 ~102.8CHThe most shielded carbon in the molecule, driven by the strong ortho electron donation from the 7-NH2 group[5].

Conclusion & Best Practices

The structural validation of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine relies heavily on understanding the distinct electronic perturbations caused by its substituents. The 3-nitro group dictates the deshielding of the pyrrole domain, while the 7-amino group dictates the shielding of the pyridine domain. For researchers utilizing this scaffold in drug development, it is highly recommended to always acquire 2D HMBC spectra to definitively map the quaternary bridgehead carbons (C3a, C7a) and the substituted carbons (C3, C7), ensuring absolute structural integrity before proceeding to biological assays.

Sources

Foundational

Preclinical In Vitro Cytotoxicity Profiling of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine: A Methodological Whitepaper

Executive Summary and Mechanistic Rationale The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (CAS: 1190319-35-7) represents a highly privileged, yet toxicologically complex, chemical scaffold. The pyrrolo[3,2-b]pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (CAS: 1190319-35-7) represents a highly privileged, yet toxicologically complex, chemical scaffold. The pyrrolo[3,2-b]pyridine (azaindole) core is a widely utilized bioisostere for the adenine ring of ATP, making it a foundational building block for potent kinase inhibitors targeting oncology and immunology pathways (e.g., DYRK1A, MAP4K1) [1, 2].

However, evaluating the in vitro cytotoxicity of this specific molecule requires navigating a significant structural liability: the 3-nitro group . Nitroaromatic compounds are notorious toxophores. They undergo single- or two-electron reduction catalyzed by intracellular flavoenzymes (such as NADPH:cytochrome P450 reductase and bacterial nitroreductases) [3]. This bioreduction leads to the generation of reactive oxygen species (ROS) via redox cycling, or the formation of highly electrophilic hydroxylamines capable of forming covalent DNA adducts[4, 5].

Consequently, standard cytotoxicity screening is insufficient. As drug development professionals, we must deploy a mechanism-aware, tiered assay strategy that not only quantifies cell death but also isolates the specific bioreductive liabilities of the nitro-azaindole scaffold.

Bioreduction A 3-Nitro-Azaindole (Parent Scaffold) B Nitro Anion Radical (1-e⁻ reduction) A->B Flavoenzymes (e.g., CYP450R) C Superoxide (O2•⁻) (Oxidative Stress) B->C O2 (Normoxia) D Nitroso Intermediate (2-e⁻ reduction) B->D Hypoxia / Reductases C->A Redox Cycling G Cell Death / Cytotoxicity C->G ROS Accumulation E Hydroxylamine (4-e⁻ reduction) D->E Further Reduction F DNA Adducts (Genotoxicity) E->F Electrophilic Attack F->G Apoptosis / Mutagenesis

Fig 1: Bioreductive cytotoxicity pathway of nitroaromatic azaindoles.

The Assay Interference Dilemma: Why MTT is Obsolete Here

A critical failure point in evaluating nitroaromatics is the reliance on tetrazolium-based colorimetric assays (MTT, MTS, WST-1). Because 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine is a redox-active molecule, its nitro anion radical intermediates can directly reduce tetrazolium salts into formazan independently of cellular mitochondrial activity [3]. This chemical cross-reactivity yields false-negative cytotoxicity data (artificial inflation of apparent cell viability).

The Solution: All basal cytotoxicity workflows for this scaffold must utilize ATP-dependent luminescent assays (e.g., CellTiter-Glo®), which rely on the luciferase reaction and are immune to nitroaromatic redox interference.

Tiered Cytotoxicity Workflow and Protocols

To comprehensively de-risk 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine, we employ a three-tiered self-validating system.

Workflow A Compound Prep & QC (LC-MS) B Tier 1: Viability (ATP Luminescence) A->B C Tier 2: ROS Assay (DCFDA Flow) B->C IC50 < 50 µM D Tier 3: Genotox (Ames NR-Strains) C->D ROS Positive E Data Synthesis & Lead Opt D->E

Fig 2: Tiered in vitro cytotoxicity screening workflow.

Tier 1: Basal Cytotoxicity (ATP-Luminescence Assay)

Objective: Establish the baseline IC₅₀ in metabolically competent (HepG2) and target (e.g., PBMC or A172 glioblastoma) cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a solid-white 96-well microplate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer compounds to the assay plate (final DMSO concentration strictly ≤0.5% to prevent solvent toxicity). Include a vehicle control (0.5% DMSO) and a positive kill control (10 µM Staurosporine).

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo® reagent to each well.

  • Lysis & Readout: Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 sec/well).

Tier 2: Oxidative Stress via DCFDA Cellular ROS Assay

Objective: Determine if cytotoxicity is driven by the redox-cycling of the 3-nitro group [4].

Step-by-Step Protocol:

  • Probe Loading: Wash adhered cells (seeded in dark-clear bottom plates) with PBS. Add 10 µM of 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media. Incubate for 45 minutes at 37°C.

  • Washing: Remove the probe and wash twice with PBS to remove extracellular DCFDA.

  • Treatment: Add 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine at concentrations flanking the Tier 1 IC₅₀ (e.g., 1x, 5x, 10x IC₅₀). Use 50 µM Menadione as a positive ROS control.

  • Kinetic Readout: Immediately transfer to a plate reader with environmental controls (37°C). Measure fluorescence (Ex: 485 nm / Em: 535 nm) kinetically every 30 minutes for 4 hours.

  • Validation: A time-dependent increase in fluorescence relative to the vehicle confirms nitro-radical-mediated superoxide generation.

Tier 3: Mechanism-Specific Genotoxicity (Ames Test with NR-Strains)

Objective: Nitroaromatics frequently yield false-positive Ames results due to highly active bacterial nitroreductases that do not accurately reflect human mammalian metabolism [5]. We must compare standard strains against nitroreductase-deficient (NR) strains.

Step-by-Step Protocol:

  • Strain Selection: Utilize Salmonella typhimurium TA98 (standard) and TA98NR (nitroreductase-deficient).

  • Metabolic Activation: Prepare assays both with and without 10% rat liver S9 fraction.

  • Exposure (Pre-incubation method): Mix 100 µL of bacterial culture, 500 µL of S9 mix (or buffer), and 50 µL of the test compound (up to 5,000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar supplemented with trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Scoring: Incubate for 48–72 hours at 37°C. Count revertant colonies.

  • Interpretation: If the compound is mutagenic in TA98 but not in TA98NR, the genotoxicity is definitively localized to the 3-nitro group's bacterial reduction, providing a strong rationale for medicinal chemistry to replace the nitro group (e.g., with a cyano or trifluoromethyl bioisostere).

Quantitative Data Presentation & Acceptance Criteria

To ensure data integrity, experimental runs must align with established historical thresholds for azaindole and nitroaromatic fragments. Below is a structured summary of expected quantitative readouts and validation criteria.

Assay ParameterTarget Cell Line / StrainExpected Profile for 3-Nitro-AzaindoleAssay Acceptance Criteria (Self-Validation)
Tier 1: Viability (IC₅₀) HepG2 (Hepatocyte)15.0 – 45.0 µMZ'-factor > 0.6; Staurosporine IC₅₀ < 0.1 µM
Tier 1: Viability (IC₅₀) PBMC (Primary)5.0 – 20.0 µMVehicle viability > 90% at 48h
Tier 2: ROS Generation HepG2> 3-fold increase over baseline at 4hMenadione (50 µM) yields > 5-fold signal
Tier 3: Ames (TA98) S. typhimuriumPositive (≥ 2x background revertants)4-NQO (Positive Control) yields > 3x background
Tier 3: Ames (TA98NR) S. typhimuriumNegative (Matches background)Vehicle control within historical limits

Conclusion

Evaluating 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine requires moving beyond generic viability screens. Because the pyrrolo[3,2-b]pyridine scaffold is an excellent kinase hinge-binder, it is highly attractive for drug discovery. However, the 3-nitro group introduces profound redox and genotoxic liabilities. By utilizing ATP-dependent viability assays to bypass chemical interference, kinetic ROS tracking, and nitroreductase-deficient Ames testing, researchers can accurately profile this compound's toxicity. This rigorous, E-E-A-T-aligned methodology empowers medicinal chemists to retain the potent azaindole core while strategically engineering out the nitro-driven toxophore.

References

  • Zhou, Q., Reekie, T. A., et al. (2018). Flexible Analogues of Azaindole DYRK1A Inhibitors Elicit Cytotoxicity in Glioblastoma Cells. Australian Journal of Chemistry. URL:[Link]

  • Collin, M., et al. (2021). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry. URL:[Link]

  • Čėnas, N., et al. (2022). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PMC. URL:[Link]

  • Chung, M. C., et al. (2011). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO. URL:[Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. URL:[Link]

Exploratory

A Technical Guide to Assessing the Thermodynamic Stability of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine at Room Temperature

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel heterocyclic compound, 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine, at ambient (room temperature) cond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel heterocyclic compound, 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine, at ambient (room temperature) conditions. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, grounded in established scientific principles and regulatory expectations, to thoroughly characterize the intrinsic stability of the molecule. The guide details a strategic workflow encompassing theoretical stability considerations, forced degradation studies to elucidate potential degradation pathways, definitive thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and the development of a stability-indicating HPLC method. All methodologies are presented with a focus on causality, ensuring that experimental choices are scientifically justified and that the resulting data is robust and reliable for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stability Assessment

3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine is a complex heterocyclic molecule featuring a pyrrolopyridine core, a structure of significant interest in medicinal chemistry for its potential as a scaffold in novel therapeutic agents.[1] The presence of both a nitro group (a strong electron-withdrawing group) and an amino group (a nucleophilic center) suggests potential chemical liabilities that must be understood.[1][2] Thermodynamic stability is not an inherent property but a measure of a compound's resistance to chemical change under specific environmental conditions.[3] For any potential drug candidate, establishing a robust stability profile is a non-negotiable prerequisite for further development. It provides the foundational data for determining appropriate storage conditions, re-test periods or shelf life, and ensuring that the substance remains within its quality specifications over time.[4][5]

This guide will systematically deconstruct the process of stability assessment, moving from predictive analysis to empirical testing, in alignment with international regulatory standards such as the ICH Q1A(R2) guidelines.[6][7]

Theoretical Stability Considerations & Potential Degradation Pathways

A proactive assessment begins with a structural analysis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine to hypothesize potential degradation routes.

  • Hydrolysis: The fused ring system, while generally stable, may be susceptible to pH-dependent hydrolysis, particularly under strong acidic or basic conditions. The lactam-like character within the pyridine ring could be a point of cleavage.

  • Oxidation: The primary amine group is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxide impurities, or light. This could lead to the formation of nitroso, imine, or other colored degradants.

  • Photodegradation: Nitroaromatic compounds are often photosensitive. Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including potential reduction of the nitro group or polymerization.[8]

  • Thermal Decomposition: While the primary focus is room temperature, understanding the molecule's behavior at elevated temperatures is crucial for predicting long-term stability. The nitro group can be a source of instability at high temperatures, potentially leading to decarboxylation or complex decomposition pathways.[9]

Understanding these potential liabilities is essential as it informs the design of forced degradation studies, which are intended to produce these degradants in a controlled manner.[10]

A Strategic Framework for Experimental Stability Evaluation

A comprehensive evaluation of thermodynamic stability requires a multi-tiered experimental approach. The workflow described below ensures that preliminary findings guide subsequent, more definitive studies.

Caption: Overall workflow for thermodynamic stability assessment.

Phase 1: Forced Degradation (Stress Testing)

The primary goal of forced degradation is to intentionally degrade the sample to identify likely degradation products and validate the analytical method's ability to separate them from the parent compound.[10][11] This is a cornerstone for developing a true stability-indicating method.[12]

Protocol: Forced Degradation of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine

  • Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

  • Analysis: Following exposure, neutralize acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a developed HPLC method (see Section 4.0). The goal is to achieve 5-20% degradation of the active ingredient.[11]

Phase 2: Definitive Thermal Analysis

Thermal analysis techniques provide quantitative data on the material's response to temperature changes.

3.2.1 Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition onset.[13][14] A sharp, high-temperature melting point followed by an immediate decomposition exotherm can indicate good thermal stability.

Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument using an indium standard.[15]

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature beyond any expected transitions (e.g., 350°C) under a nitrogen purge.

  • Data Interpretation: Analyze the resulting thermogram for the onset temperature of melting (endotherm) and the onset of decomposition (exotherm).

3.2.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[16] It is used to quantify mass loss due to desorption, evaporation, or decomposition, providing a clear picture of thermal stability.[17][18]

Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a high temperature (e.g., 600°C) under a nitrogen atmosphere.

  • Data Interpretation: Analyze the TGA curve to determine the temperature at which significant mass loss begins. A stable compound will show no significant mass loss until a high temperature.

Thermal Analysis TechniqueParameter MeasuredInterpretation for Stability
DSC Heat Flow vs. TemperatureHigh, sharp melting point; high onset temperature for decomposition (exotherm).[13]
TGA Mass vs. TemperatureMinimal mass loss until high temperatures, indicating high thermal stability.[16]

Analytical Core: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental to any stability study. It must be able to accurately quantify the parent compound while separating it from all process impurities and degradation products.[19][20]

Sources

Foundational

3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine: A Privileged 4-Azaindole Scaffold in Kinase and Anti-Infective Drug Discovery

Executive Summary In modern medicinal chemistry, the pursuit of novel bioisosteres to overcome resistance, improve pharmacokinetic profiles, and enhance target selectivity is a continuous challenge. Among heterocyclic co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel bioisosteres to overcome resistance, improve pharmacokinetic profiles, and enhance target selectivity is a continuous challenge. Among heterocyclic cores, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework has emerged as a highly versatile purine and indole bioisostere[1]. Specifically, 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (CAS: 1190319-35-7) represents a highly functionalized, dual-handle intermediate. This whitepaper provides an in-depth technical analysis of this compound, detailing the structural causality behind its target binding, the self-validating synthetic protocols required to master its functionalization, and its expanding footprint in oncology and infectious disease drug discovery.

Structural Rationale & Bioisosterism

The architectural brilliance of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine lies in its precise arrangement of hydrogen bond donors and acceptors, mimicking the exocyclic amine and nitrogen network of adenine.

The 7-Amino Pyridine Motif (The Hinge Binder)

In ATP-competitive kinase inhibitors, the hinge region of the kinase (e.g., Lys53 in p38 MAP Kinase) requires strict geometric alignment for hydrogen bonding[2]. The 7-amino group acts as a potent hydrogen bond donor, while the adjacent pyridine nitrogen (N4) serves as a hydrogen bond acceptor. This dual motif perfectly maps onto the ATP-binding pocket, anchoring the scaffold firmly within the active site. Recent crystallographic data (e.g., PDB: 8S06) confirms the utility of the 1H-pyrrolo[3,2-b]pyridin-7-amine fragment in stabilizing the inactive conformation of targets like SHP2[3].

The 3-Nitro Motif (The Synthetic Switch)

While the 3-nitro group itself can interact with polar residues, its primary value in medicinal chemistry is as a synthetic switch. The nitro group is highly electron-withdrawing, which lowers the pKa of the pyrrole N-H, modulating the overall lipophilicity of the molecule. More importantly, it can be easily reduced to a 3-amino group, providing a nucleophilic handle to append ureas, amides, or sulfonamides that project deep into the hydrophobic pockets (Pocket I/II) of kinases or bacterial enzymes like Gyrase B[4].

Binding cluster_kinase Kinase ATP-Binding Pocket (e.g., p38 MAPK / EGFR) Hinge Hinge Region Backbone (e.g., Met109 / Lys53) Hydrophobic Hydrophobic Pocket I / II Solvent Solvent Exposed Region Scaffold 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine Core Scaffold->Hinge 7-Amino & Pyridine N (Dual H-Bond Donor/Acceptor) Scaffold->Hydrophobic 3-Position Substituents (Reduced Nitro -> Urea/Amide) Scaffold->Solvent N1-Pyrrole Substitutions (Solubilizing Groups)

Fig 1: Pharmacophore mapping of the 7-amino-4-azaindole core within an ATP-binding pocket.

Synthetic Methodologies & Protocols

To utilize this scaffold effectively, one must understand the electronic interplay between the pyrrole and pyridine rings. The following self-validating protocols describe the regioselective synthesis of the core and its subsequent functionalization.

Protocol A: Regioselective Synthesis of the Core Scaffold

Causality: Why perform nitration before amination? The introduction of the strongly electron-withdrawing nitro group at C3 significantly depletes the electron density of the pyridine ring. This activates the C7 position for a subsequent Nucleophilic Aromatic Substitution (SNAr) with ammonia, allowing the reaction to proceed under milder conditions than a standard transition-metal-catalyzed Buchwald-Hartwig coupling[5].

  • N-Oxidation & Chlorination:

    • Dissolve 1H-pyrrolo[3,2-b]pyridine in dichloromethane (DCM) and treat with mCPBA (1.2 eq) at 0 °C. The electron-rich pyridine nitrogen oxidizes preferentially.

    • Following aqueous workup, reflux the N-oxide intermediate in neat POCl₃ for 4 hours. The chloride attacks the 7-position, yielding 7-chloro-1H-pyrrolo[3,2-b]pyridine.

  • Electrophilic Nitration:

    • Cool concentrated H₂SO₄ (10 volumes) to 0 °C and dissolve the 7-chloro intermediate.

    • Add KNO₃ (1.5 eq) dropwise. Validation: The pyrrole ring is highly nucleophilic at C3, directing the nitronium ion exclusively to this position, preventing over-nitration. Quench over ice and filter the 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine precipitate.

  • SNAr Amination:

    • Suspend the nitrated intermediate in a sealed tube with aqueous ammonia (28%) and isopropanol. Heat to 100 °C for 12 hours.

    • Validation: The C3-nitro group activates the C7-chloride. Cool, extract with ethyl acetate, and recrystallize to yield pure 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine.

Protocol B: Reduction and Urea Formation (Accessing Target Inhibitors)

Causality: Iron powder with NH₄Cl is chosen over standard Pd/C catalytic hydrogenation. This prevents the dehalogenation of other potential substituents on the scaffold and avoids poisoning the palladium catalyst with the highly coordinating 7-amino-pyridine motif[4].

  • Nitro Reduction: Dissolve 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine in an EtOH/H₂O (4:1) mixture. Add Iron powder (5 eq) and NH₄Cl (5 eq). Heat to 80 °C for 2 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron salts. Critical Step: The resulting 3-amino-7-amino intermediate is highly susceptible to atmospheric oxidation. It must be concentrated in vacuo and used immediately.

  • Urea Coupling: React the crude diamine with an appropriate isocyanate (e.g., ethyl isocyanate) in DCM at room temperature for 4 hours to form the final 1-(7-amino-1H-pyrrolo[3,2-b]pyridin-3-yl)-3-ethylurea derivative.

Synthesis A 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) B 7-Chloro-4-azaindole (via N-oxide & POCl3) A->B Oxidation & Chlorination C 7-Chloro-3-nitro-4-azaindole (Electrophilic Nitration) B->C HNO3/H2SO4 (Regioselective) D 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (SNAr with NH3) C->D NH3, Heat (Nitro activates SNAr) E 3-Amino-7-substituted derivatives (Reduction & Coupling) D->E Fe/NH4Cl, then Electrophile

Fig 2: Synthetic workflow demonstrating causality: C3-nitration activates the C7-position for amination.

Pharmacological Applications & Target Validation

The 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine core and its reduced derivatives have demonstrated profound efficacy across diverse therapeutic areas:

  • Oncology (Kinase Inhibition): The 4-azaindole scaffold is a cornerstone in the development of p38 MAP Kinase and EGFR inhibitors. By exploiting the hydrogen bond to Lys53 in p38 MAPK, optimized derivatives have achieved low nanomolar potency[2]. Furthermore, coupling the 4-azaindole core with 1,2,3-triazoles has yielded potent EGFR inhibitors capable of suppressing hepatocellular and lung carcinoma cell lines[6].

  • Infectious Diseases (Bacterial Gyrase B): The ATP-binding site of bacterial DNA gyrase B is a highly validated antibacterial target. Urea derivatives synthesized from the reduced 3-nitro-4-azaindole core have shown potent inhibition of Gyrase B, offering a novel class of antibiotics to combat multi-drug resistant pathogens[4].

  • Neglected Tropical Diseases: In the search for treatments against Trypanosoma brucei (the causative agent of Human African trypanosomiasis), 7-amino-4-azaindole derivatives were identified via fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) analysis as potent, fast-acting cidal agents against the parasite[7].

Quantitative Data Summary

The table below summarizes the biological validation of 4-azaindole derivatives across various targets, demonstrating the versatility of the core scaffold.

Target Enzyme / OrganismScaffold / Derivative ClassObserved Activity (IC₅₀ / pEC₅₀)Primary Indication
p38 MAP Kinase 4-Azaindole core (Lead 9)6 nM[2]Inflammation / Oncology
EGFR (Tyrosine Kinase) 4-Azaindole-triazole hybrid0.18 µM[6]Non-Small Cell Lung Cancer
Bacterial Gyrase B 3-Urea-4-azaindole derivativePotent antibacterial MIC[4]Multi-Drug Resistant Infections
Trypanosoma brucei 7-Amino-4-azaindole (Cmpd 4s)Potent growth inhibition[7]Human African Trypanosomiasis
SHP2 (Phosphatase) 1H-pyrrolo[3,2-b]pyridin-7-amineFragment Binder (X-ray: 8S06)[3]Oncology (Allosteric Inhibition)

Conclusion

The 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine scaffold is far more than a simple heterocyclic building block; it is a meticulously designed pharmacophore. By understanding the electronic causality that allows for its regioselective synthesis, medicinal chemists can leverage its 7-amino group for robust kinase hinge binding and its 3-nitro group for deep-pocket functionalization. As resistance to traditional purine-based inhibitors grows, this 4-azaindole core will continue to be a critical asset in the drug discovery pipeline.

References

  • [4] Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • [3] 8S06: A fragment-based inhibitor of SHP2. RCSB Protein Data Bank. Available at: [Link]

  • [5] Azaindole compounds, their synthesis, and methods of using the same. Google Patents (JP6366709B2). Available at:

  • [2] Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ACS Publications. Available at:[Link]

  • [1] The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at:[Link]

  • [6] Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Taylor & Francis. Available at:[Link]

  • [7] Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PMC / NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine as a Versatile Building Block in Kinase Inhibitor Discovery

Executive Summary The development of highly selective kinase inhibitors frequently relies on privileged bicyclic heteroaromatic scaffolds that mimic the adenine ring of ATP. Among these, the 4-azaindole (1H-pyrrolo[3,2-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors frequently relies on privileged bicyclic heteroaromatic scaffolds that mimic the adenine ring of ATP. Among these, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core has emerged as a highly ligand-efficient pharmacophore[1]. 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine represents a highly specialized, dual-vector building block. By strategically positioning a nitro group at C3 and an amino group at C7, this scaffold allows medicinal chemists to orthogonally functionalize two distinct regions of a kinase binding pocket—the solvent-exposed channel and the DFG-out/back pocket—without the need for complex protecting group strategies.

Mechanistic Rationale & Pharmacophore Mapping

The utility of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine is rooted in its structural and electronic properties, which dictate both its binding profile and its synthetic reactivity[2].

  • The Hinge-Binding Core: The 4-azaindole core acts as a bidentate hinge binder. The pyrrole nitrogen (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N4) acts as a hydrogen bond acceptor. This mimics the native interaction of ATP with the kinase hinge region[2].

  • The C7-Amino Vector (Solvent Channel): Position 7 is directed toward the solvent-exposed region of the kinase ATP-binding site. Derivatization here (via amidation or Buchwald-Hartwig coupling) is primarily used to tune pharmacokinetic (PK) properties, improve aqueous solubility, and modulate cellular permeability[3].

  • The C3-Nitro Vector (Back Pocket): Position 3 projects deep into the kinase back pocket or allosteric sites (e.g., the DFG-out pocket). The nitro group serves as a stable, masked amine. Once reduced, the resulting 3-amino group can be capped with bulky aromatic systems to drive extreme kinase selectivity, a strategy successfully employed in the discovery of FGFR4 and SYK inhibitors[4][5].

G A 4-Azaindole Core (Hinge Binder) C 7-Amino Group (Solvent Vector) A->C C7 Substitution E 3-Nitro Group (Back Pocket Vector) A->E C3 Substitution B ATP Binding Site (Bidentate H-Bonds) A->B N1-H (Donor) N4 (Acceptor) D Solvent-Exposed Channel (PK/Solubility Tuning) C->D Amidation F DFG-out / Allosteric Pocket (Kinase Selectivity) E->F Reduction & Capping

Figure 1: Pharmacophore mapping of the 3-nitro-4-azaindole scaffold in kinase pockets.

Table 1: Physicochemical Profile of the Building Block
PropertyValueRationale in Drug Design
Molecular Weight 178.15 g/mol Highly ligand-efficient starting point (LE > 0.4).
Topological Polar Surface Area (TPSA) ~88 ŲOptimal baseline before solvent-channel derivatization.
Hydrogen Bond Donors 2 (Pyrrole NH, Amine NH₂)Essential for ATP-mimetic H-bonding.
Electronic Reactivity OrthogonalC7-amine is electron-deficient; C3-amine (post-reduction) is electron-rich.

Strategic Workflow: The Logic of Orthogonal Functionalization

The core challenge in utilizing diamino-heterocycles is regioselectivity. This building block elegantly solves this through an inherent nucleophilicity differential.

Causality of the Reaction Sequence: The 7-amino group is situated on the electron-deficient pyridine ring, and its nucleophilicity is further dampened by the electron-withdrawing 3-nitro group via the conjugated bicyclic system. If the nitro group were reduced first, the resulting 3-amino group (situated on the electron-rich pyrrole) would aggressively outcompete the 7-amino group in any electrophilic substitution. By performing the N7-derivatization first, we exploit the masked state of the C3 position, bypassing the need for protecting groups entirely[1][2].

G Start 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (Starting Material) Step1 Step 1: N7-Amidation HATU, DIPEA, DMF, rt Start->Step1 Int1 7-Amido-3-nitro-4-azaindole (Intermediate 1) Step1->Int1 Step2 Step 2: Nitro Reduction H2 (1 atm), 10% Pd/C, MeOH Int1->Step2 Int2 3-Amino-7-amido-4-azaindole (Intermediate 2) Step2->Int2 Step3 Step 3: N3-Sulfonylation Ar-SO2Cl, Pyridine, DCM Int2->Step3 Product Fully Functionalized Kinase Inhibitor Step3->Product

Figure 2: Orthogonal synthetic workflow for dual-vector functionalization.

Self-Validating Experimental Protocols

Protocol A: Selective N7-Amidation (Solvent Vector)

Because the 7-amino group is deactivated, highly reactive coupling reagents (like HATU) are strictly required over standard carbodiimides (EDC/DCC).

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (1.0 eq) to the activated mixture. Stir at 40 °C for 12–18 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The starting material exhibits an [M+H]+ of 179.1. The reaction is complete when the highly polar starting material peak (early eluting on C18) is fully consumed, replaced by the target mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Catalytic Nitro Reduction (Unmasking the Back Pocket Vector)

Catalytic hydrogenation is preferred over dissolving metal reductions (e.g., Fe/NH₄Cl or SnCl₂) to prevent trace heavy metal coordination to the azaindole core, which can cause severe false positives in downstream TR-FRET or AlphaScreen biological assays[1].

  • Setup: Dissolve the N7-functionalized intermediate in HPLC-grade MeOH (0.1 M). Degas the solution with N₂ for 10 minutes.

  • Catalysis: Add 10% Pd/C (0.1 eq by weight). Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation (IPC): Visually, the reaction mixture will transition from a deep yellow/orange (characteristic of nitroaromatics) to a pale yellow or colorless solution. LC-MS will confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate in vacuo. Critical: Use the resulting 3-amino derivative immediately in the next step to prevent oxidative degradation.

Protocol C: N3-Sulfonylation/Capping (Back Pocket Vector)

The newly formed 3-amino group is highly nucleophilic, allowing for rapid reaction with electrophiles at room temperature using only mild bases.

  • Reaction: Dissolve the 3-amino intermediate (1.0 eq) in anhydrous DCM (0.1 M). Add anhydrous pyridine (2.0 eq) and cool to 0 °C.

  • Addition: Slowly add the desired aryl sulfonyl chloride or acid chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): TLC visualization under UV 254 nm. The final product typically exhibits a distinct fluorescent shift (often appearing as a bright blue spot) compared to the 3-amino intermediate.

  • Purification: Concentrate the mixture and purify via reverse-phase preparative HPLC to yield the final targeted kinase inhibitor.

Table 2: SAR Translation & Vector Optimization Strategy
Derivatization VectorTarget Kinase RegionPreferred Functional GroupsImpact on Binding Affinity (ΔG)
N1 (Pyrrole NH) Hinge RegionNone (Must remain unsubstituted)Critical for ATP-mimetic bidentate H-bonding.
C7-Amine Solvent ChannelAliphatic amides, PEGylated ureas, morpholinesImproves PK/PD, enhances cellular permeability[3].
C3-Nitro (Reduced) DFG-out / Back PocketAryl sulfonamides, bulky benzamidesDrives extreme kinase selectivity (e.g., sparing FGFR1/2/3 while targeting FGFR4)[4].

Sources

Application

Preclinical In Vivo Dosing Strategies for 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine in Murine Models

Executive Summary & Compound Rationale The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (CAS 1190319-35-7) is a highly functionalized azaindole (pyrrolopyridine) derivative. In modern drug development, pyrrolopyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Rationale

The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (CAS 1190319-35-7) is a highly functionalized azaindole (pyrrolopyridine) derivative. In modern drug development, pyrrolopyridine scaffolds are privileged structures, frequently deployed as hinge-binding motifs in potent kinase inhibitors targeting Met, Pim, and MK-2 kinases[1][2].

However, the specific substitution pattern of this molecule—a planar aromatic core coupled with a 3-nitro group and a 7-amine—introduces significant physicochemical hurdles. Such molecules typically exhibit high crystal lattice energy and strong intermolecular hydrogen bonding, leading to "brick dust" properties characterized by exceptionally poor aqueous solubility[3]. Consequently, developing an in vivo dosing strategy requires a rigorous, causality-driven approach. Standard aqueous vehicles will inevitably lead to gastrointestinal precipitation (for oral dosing) or fatal embolization (for intravenous dosing)[4].

This application note provides a comprehensive, self-validating methodological framework for formulating, evaluating toxicity, and establishing pharmacokinetic (PK) and pharmacodynamic (PD) dosing regimens for this compound in murine models.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation Choices

To achieve systemic exposure, the compound must be fully solubilized. Suspensions often yield highly variable absorption, confounding downstream efficacy data. We utilize a co-solvent approach designed to disrupt the crystal lattice (using DMSO) and maintain solubility in the aqueous physiological environment (using PEG400 and Tween 80).

Table 1: Recommended Formulation Vehicles for Pyrrolopyridine Derivatives
Route of AdministrationRecommended Vehicle Composition (v/v)Rationale & CausalityMax Dosing Volume (Mouse)
Intravenous (IV) 5% DMSO + 40% PEG400 + 55% SalineDMSO acts as the primary solubilizer; PEG400 prevents precipitation upon injection into the bloodstream.5 mL/kg (~100 µL for 20g mouse)
Oral (PO) 10% DMSO + 10% Tween 80 + 80% WaterTween 80 forms micelles to enhance gastrointestinal absorption of lipophilic compounds.10 mL/kg (~200 µL for 20g mouse)
Intraperitoneal (IP) 5% DMSO + 30% PEG400 + 65% PBSBalances solubility with peritoneal tolerability; avoids severe localized necrosis.10 mL/kg (~200 µL for 20g mouse)
Protocol 1: Self-Validating Formulation Preparation (PO Vehicle)

Every formulation must be validated analytically prior to animal administration to ensure the dose administered is the dose intended.

  • Primary Solubilization: Weigh the required amount of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine powder. Add the calculated volume of DMSO (10% of final volume). Vortex for 2 minutes and sonicate in a water bath at 37°C until a clear solution is achieved.

  • Surfactant Addition: Add Tween 80 (10% of final volume). Vortex vigorously for 1 minute. Causality: Adding the surfactant before the aqueous phase coats the hydrophobic molecules, preventing crash-out.

  • Aqueous Dilution: Dropwise, add sterile Water for Injection (80% of final volume) while continuously vortexing.

  • Self-Validation Step (Crucial): Prepare a 10% overage of the formulation. Extract a 100 µL aliquot and pass it through a 0.22 µm PTFE syringe filter. Quantify both the filtered and unfiltered aliquots via HPLC-UV.

    • Acceptance Criterion: The filtered concentration must be ≥95% of the unfiltered concentration. A failure indicates micro-precipitation, requiring reformulation (e.g., increasing PEG400 or utilizing a lipid-based nanoemulsion)[3].

Maximum Tolerated Dose (MTD) Determination

Before assessing pharmacokinetics or efficacy, the MTD must be established to prevent confounding anti-tumor or target-engagement data with systemic toxicity[5][6].

Protocol 2: Step-Wise MTD Escalation
  • Animal Allocation: Use female BALB/c or C57BL/6 mice (6-8 weeks old). Assign n=3 mice per dose cohort.

  • Dose Escalation Scheme: Administer the compound PO at 10, 30, and 100 mg/kg.

  • Self-Validating Control: Include a vehicle-only cohort ( n=3 ). Causality: If vehicle-treated mice exhibit >5% weight loss, the excipients (e.g., DMSO/Tween) are causing toxicity, and the MTD of the active compound cannot be accurately determined[5].

  • Monitoring: Weigh mice daily for 7 days post-dose. Monitor for clinical signs of distress (piloerection, hunched posture, lethargy).

  • Endpoint: The MTD is defined as the highest dose that results in <10% transient body weight loss with no mortality or severe clinical signs[5].

Pharmacokinetics (PK) Profiling

To design an efficacy study, one must understand the compound's clearance, half-life ( t1/2​ ), and oral bioavailability ( ).

Table 2: Standard Murine PK Sampling Schedule
TimepointRoutePurpose / Causality
0.08 h (5 min) IV onlyEstablishes Cmax​ for IV and initial volume of distribution ( Vd​ ).
0.25, 0.5, 1 h IV & POCaptures the absorption phase (PO) and rapid distribution phase ( α -phase).
2, 4, 8 h IV & PODefines the elimination phase ( β -phase) and metabolic clearance.
24 h IV & PODetermines terminal half-life and confirms drug washout.
Protocol 3: PK Execution and Bioanalysis
  • Dosing: Fast mice for 4 hours prior to PO dosing to reduce food-effect variability. Administer IV at 2 mg/kg and PO at 10 mg/kg (based on MTD results).

  • Sampling: Collect 50 µL of blood via submandibular bleed or tail vein snip into K2-EDTA tubes at the timepoints listed in Table 2. Causality: EDTA prevents coagulation without interfering with downstream mass spectrometry ionization.

  • Plasma Extraction: Centrifuge at 2,000 ×g for 10 minutes at 4°C.

  • Bioanalysis (Self-Validation): Precipitate plasma proteins using 3 volumes of cold acetonitrile containing a known internal standard (e.g., a structurally similar isotopically labeled pyrrolopyridine). Analyze via LC-MS/MS. The internal standard validates the extraction efficiency and corrects for matrix-induced ion suppression.

In Vivo Efficacy (Xenograft) Dosing Strategy

Once the PK profile is established, the dosing regimen for efficacy models (e.g., tumor xenografts) is calculated based on maintaining plasma concentrations above the in vitro IC50​ of the target kinase for a specific duration.

  • Time-over-Threshold ( T>IC50​ ): For kinase inhibitors, maintaining free drug concentrations above the IC50​ for at least 12-16 hours is typically required for robust tumor regression[1].

  • Dosing Frequency: If the murine t1/2​ is short (< 2 hours), Once Daily (QD) dosing will fail. The regimen must be adjusted to Twice Daily (BID) to maintain target engagement.

Visualizations

Workflow of Preclinical Dosing Strategy

The following diagram illustrates the logical progression from solubility assessment to in vivo efficacy, ensuring no step is initiated without validating the previous one.

DosingStrategy Sol Aqueous Solubility Assessment Poor < 0.1 mg/mL (Brick Dust) Sol->Poor Low Good > 1.0 mg/mL Sol->Good High Form1 Co-solvent System (DMSO/PEG400) Poor->Form1 Solubilization Form2 Saline / PBS Good->Form2 Direct Use MTD Phase 1: MTD Determination Form1->MTD Form2->MTD PK Phase 2: PK Profiling MTD->PK Safe Dose Limits Eff Phase 3: Efficacy (Xenograft) PK->Eff Dosing Regimen (Cmax/AUC)

Caption: Decision tree and preclinical workflow from formulation to in vivo efficacy.

Mechanism of Action: Kinase Inhibition Pathway

Pyrrolopyridine amines typically act as ATP-competitive inhibitors. This diagram maps the expected pharmacodynamic intervention of the compound.

Pathway Compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine Kinase Target Kinase (e.g., Met/Pim) Compound->Kinase Competitive Inhibition at ATP Hinge Substrate Downstream Effectors Kinase->Substrate Phosphorylation Tumor Tumor Growth & Proliferation Substrate->Tumor Survival Signaling

Caption: Pharmacodynamic mechanism of pyrrolopyridine-based kinase inhibition.

References

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Journal of Medicinal Chemistry - ACS Publications[Link]

  • Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Journal of Medicinal Chemistry - ACS Publications[Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice BMC Cancer (via d-nb.info)[Link]

  • A small molecule activator of the unfolded protein response eradicates human breast tumors in mice PMC - National Institutes of Health[Link]

  • Chase dosing of lipid formulations to enhance oral bioavailability of nilotinib in rats CORA - University College Cork[Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation PMC - National Institutes of Health[Link]

Sources

Method

Process Engineering &amp; Scale-Up Guide: 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine Synthesis

Executive Summary The scale-up of azaindole derivatives presents unique challenges in process chemistry, primarily due to the differential electron densities across the fused bicyclic system and the thermal hazards assoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The scale-up of azaindole derivatives presents unique challenges in process chemistry, primarily due to the differential electron densities across the fused bicyclic system and the thermal hazards associated with nitration. This application note provides a field-proven, two-step scalable protocol for the synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine . By utilizing a regioselective nitration followed by a high-pressure nucleophilic aromatic substitution (SNAr), this route eliminates the need for chromatographic purification, ensuring high throughput and excellent Process Mass Intensity (PMI) at the kilogram scale.

Mechanistic Rationale & Chemical Causality

To design a self-validating and safe scale-up process, it is critical to understand the underlying causality of the molecular transformations:

  • Regioselective Nitration: The azaindole core consists of an electron-rich pyrrole ring and an electron-deficient pyridine ring. Quantum mechanical charge distribution models demonstrate that the C-3 position of the pyrrole ring possesses the highest electron density [1]. Consequently, electrophilic aromatic substitution (nitration) using a nitronium ion (NO₂⁺) occurs exclusively at C-3. The presence of a chlorine atom at C-7 further deactivates the pyridine ring, preventing off-target electrophilic attack and ensuring >98% regioselectivity [2].

  • Nucleophilic Aromatic Substitution (SNAr): The amination of the C-7 position is driven by the strong electron-withdrawing effects of the adjacent pyridine nitrogen and the newly installed C-3 nitro group. These functional groups stabilize the Meisenheimer complex intermediate during nucleophilic attack by ammonia. Because SNAr requires significant activation energy, the reaction must be conducted in a sealed pressure vessel (autoclave) to achieve the necessary thermal kinetics without solvent loss.

G SM 7-chloro-1H-pyrrolo[3,2-b]pyridine (Starting Material) INT 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (Intermediate) SM->INT Step 1: Nitration KNO₃, H₂SO₄ 0 °C to RT API 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (Target Compound) INT->API Step 2: SₙAr Amination NH₄OH (aq), 130 °C Sealed Reactor

Figure 1: Two-step scalable synthetic workflow for 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine.

Process Engineering & Safety Controls

Scaling up nitro-aromatic compounds requires strict adherence to thermal safety protocols. The generation of the nitronium ion and the subsequent electrophilic attack are highly exothermic.

Process CQAs Critical Quality Attributes (CQAs) P1 Regioselectivity (C-3 vs C-2) CQAs->P1 P2 Thermal Safety (Exotherm) CQAs->P2 P3 Impurity Profile (Over-nitration) CQAs->P3 C1 Control: Temp ≤ 5 °C during dosing P1->C1 P2->C1 C2 Control: Stoichiometric KNO₃ (1.05 eq) P3->C2

Figure 2: Logical relationship of Critical Quality Attributes and process controls during scale-up.

Quantitative Scale-Up Data

The following table summarizes the process metrics across three distinct development scales, demonstrating the robustness of the crystallization-based purification strategy.

ScaleStep 1 Yield (%)Step 1 Purity (HPLC Area %)Step 2 Yield (%)Step 2 Purity (HPLC Area %)Overall PMI*
10 g 88.5%98.2%84.1%99.1%42.5
100 g 89.1%98.5%85.3%99.4%38.2
1.0 kg 87.8%98.7%86.0%99.6%31.4

*Process Mass Intensity (PMI) = Total mass of materials used / Mass of isolated product.

Experimental Protocols (1 kg Scale)

Protocol A: Regioselective Nitration

Objective: Synthesis of 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine [2]. Safety Note: Differential Scanning Calorimetry (DSC) indicates a decomposition exotherm above 140 °C. Strict temperature control during dosing is mandatory.

  • Reactor Preparation: Charge a 10 L jacketed glass-lined reactor with concentrated H₂SO₄ (5.0 L). Set the chiller to cool the internal temperature to 0 °C.

  • Nitronium Generation: Gradually add KNO₃ (695 g, 1.05 eq) in 50 g portions over 2 hours.

    • Causality: Portion-wise addition prevents a sudden adiabatic temperature rise.

    • Self-Validation: Ensure internal temperature remains ≤ 5 °C before adding the next portion.

  • Substrate Addition: Stir the mixture for 30 minutes at 0 °C. Begin portion-wise addition of 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 kg, 6.55 mol) over 3 hours.

  • Reaction Maturation: Once addition is complete, adjust the jacket temperature to warm the reaction to 20 °C. Stir for 2 hours.

    • Self-Validation: Pull a 1 mL aliquot, quench in ice water, extract with EtOAc, and analyze via HPLC. The reaction is complete when starting material is ≤ 1.0%. If >1.0%, stir for an additional 1 hour.

  • Quench & Isolation: Slowly transfer the reaction mixture via a PTFE line into a secondary 50 L reactor containing crushed ice (15 kg) under vigorous agitation.

  • Neutralization: Slowly dose 28% NH₄OH (aq) until the pH reaches 8.0, causing the product to crash out as a yellow precipitate.

  • Filtration: Filter the suspension through a Nutsche filter. Wash the cake with deionized water (3 × 5 L) to remove residual sulfate salts. Dry under vacuum at 50 °C to constant weight.

Protocol B: SNAr Amination

Objective: Synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine.

  • Reactor Loading: Charge a 20 L Hastelloy pressure reactor (autoclave) with the isolated 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (1.0 kg, 5.06 mol).

  • Solvent Addition: Add 28% aqueous ammonia (10 L) and 1,4-dioxane (2 L).

    • Causality: Dioxane acts as a co-solvent to disrupt the crystal lattice of the intermediate, significantly increasing the mass transfer rate of the biphasic SNAr reaction.

  • Pressurization & Heating: Seal the autoclave. Purge the headspace with N₂ (3 cycles). Heat the internal mixture to 130 °C. The internal pressure will naturally rise to approximately 8–10 bar.

  • Maturation: Maintain agitation at 130 °C for 12 hours.

    • Self-Validation: Cool the reactor to 25 °C, carefully depressurize, and sample the slurry for HPLC. Target completion is ≤ 0.5% intermediate.

  • Solvent Exchange & Isolation: Transfer the mixture to a rotary evaporator or distillation setup. Concentrate under reduced pressure (150 mbar, 50 °C) to remove the 1,4-dioxane and excess ammonia.

  • Final Filtration: The product will fully precipitate upon removal of the organic co-solvent. Filter the aqueous suspension, wash the filter cake with ice-cold water (3 L), and dry under vacuum at 60 °C for 24 hours to yield the final API as a dark yellow/orange solid.

References

  • Title: Product Class 22: Azaindoles and Their Derivatives | Source: Science of Synthesis (Thieme Connect) | URL: [Link]

  • Title: Novel benzimidazole derivative (Patent WO2021193756A1)
Application

Application Note: Formulation and Handling of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine for In Vitro Cell-Based Assays

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale The azaindole framework is a privileged scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The azaindole framework is a privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for indole to improve the physicochemical properties and target-binding profiles of kinase inhibitors[1]. Specifically, the pyrrolo-pyridine core acts as an exceptional hinge-binding motif, forming critical bidentate hydrogen bonds within the ATP-binding pockets of various kinases[1].

3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (a 4-azaindole derivative) is a highly specialized, polar, and planar molecule. While its structure makes it an excellent candidate for interrogating specific kinase-driven signaling pathways, it presents severe formulation challenges for in vitro cell-based assays. The electron-withdrawing nitro group paired with the electron-donating amine creates a strong "push-pull" dipole across the aromatic system. This promotes intense intermolecular hydrogen bonding and π−π stacking in the solid state, resulting in a high crystal lattice energy and exceptionally poor aqueous solubility.

The Danger of Colloidal Aggregation

When poorly soluble, planar compounds are introduced into aqueous cell culture media, they frequently fail to form true solutions. Instead, they self-assemble into sub-micron colloidal aggregates[2]. These colloids act as non-specific protein sponges—sequestering, partially denaturing, and inhibiting targets promiscuously[3]. This phenomenon is the single greatest source of false-positive artifacts in early drug discovery. To ensure that your phenotypic readouts are driven by true pharmacological target engagement rather than colloidal sequestration, the formulation strategy must strictly avoid local supersaturation.

Physicochemical Profiling & Formulation Strategy

To design a self-validating formulation protocol, we must first analyze the physicochemical parameters driving the molecule's behavior.

Table 1: Physicochemical Profile & Assay Implications

ParameterCharacteristic / ValueImpact on Assay Formulation & Handling
Core Scaffold 4-AzaindolePlanar and rigid; highly prone to π−π stacking and crystallization.
H-Bonding 2 Donors, 4 AcceptorsHigh crystal lattice energy requires energy (heat/sonication) to disrupt.
Solubility "Brick Dust"High risk of precipitation or colloidal aggregation in aqueous media.
Permeability Highly PermeableOnce properly dissolved, it rapidly penetrates cellular membranes.

Table 2: Formulation Matrix & Stability Optimization

Solvent / Excipient SystemVisual Clarity (100 µM in Media)DLS Polydispersity IndexSuitability for Cell Assays
0.1% DMSO (Direct Spike) Turbid (Micro-precipitates)> 0.6 (Aggregates present)Poor (High risk of false positives)
0.1% DMSO + 0.05% Tween-20 Clear0.2 - 0.3Moderate (Surfactant may alter cell membranes)
0.1% DMSO (Serial Dilution) Clear< 0.1 (Monomeric dispersion)Optimal (Maintains strict cell viability)

Experimental Protocols

The following protocols are engineered to prevent the thermodynamic shock that occurs when a hydrophobic compound in a purely organic solvent is suddenly exposed to a purely aqueous environment.

Protocol A: Preparation of 10 mM Master Stock

Causality Note: The strong intermolecular forces of this compound require mechanical and thermal energy to fully solvate. Relying on vortexing alone will leave micro-crystals that act as nucleation seeds for future precipitation.

  • Weighing: Accurately weigh the lyophilized powder of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine into a sterile, amber glass vial (the compound may be light-sensitive).

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Disruption: Vortex vigorously for 30 seconds.

  • Thermal Sonication: Place the vial in a heated ultrasonic bath set to 37°C for 10–15 minutes.

  • Visual Validation: Hold the vial against a light source. The solution must be completely transparent with no refractive particulate matter.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C to prevent freeze-thaw degradation and moisture absorption.

Protocol B: Intermediate Dilution & Media Spiking (The "Dropwise-Vortex" Method)

Causality Note: Directly spiking a 10 mM DMSO stock into aqueous media creates a localized zone of high solvent concentration. As the DMSO rapidly diffuses into the bulk water, the local concentration of the compound exceeds its nucleation threshold, triggering irreversible colloidal aggregation. Intermediate dilution prevents this.

  • Intermediate Preparation: Dilute the 10 mM Master Stock 1:100 in pure DMSO to create a 100 µM intermediate working solution.

  • Media Pre-warming: Pre-warm the target cell culture media (e.g., DMEM/FBS) to 37°C. Cold media drastically reduces the kinetic solubility limit.

  • Dropwise Addition: Place the tube containing the pre-warmed media on a vortex mixer set to a gentle swirl (approx. 800 RPM).

  • Spiking: Using a precision pipette, add the 100 µM intermediate solution dropwise directly into the center of the vortexing media (avoiding the plastic walls) to achieve the final desired concentration (e.g., 100 nM).

  • Final DMSO Constraint: Ensure the final concentration of DMSO in the assay media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity or transcriptomic alterations.

Protocol C: Cell Treatment & Validation
  • Equilibration: Allow the spiked media to equilibrate in a 37°C incubator for 30 minutes prior to applying it to cells.

  • Application: Aspirate old media from the adherent cell culture plates and gently apply the equilibrated compound-media.

  • Vehicle Control: It is mandatory to run a vehicle control containing the exact same final percentage of DMSO (e.g., 0.1%) subjected to the exact same dropwise-vortex method.

Mechanistic & Workflow Visualizations

FormulationWorkflow N1 3-Nitro-1H-pyrrolo[3,2-b] pyridin-7-amine (Powder) N2 Add Anhydrous DMSO (Vortex & Sonicate 37°C) N1->N2 Solubilization N3 10 mM Master Stock (Store at -20°C) N2->N3 Visual Inspection N4 Intermediate Dilution (100X in Pure DMSO) N3->N4 Serial Dilution N5 Aqueous Media Spiking (Dropwise under agitation) N4->N5 Aqueous Transfer N6 Final Assay Media (≤0.1% DMSO, Monomeric) N5->N6 Equilibration (37°C)

Workflow for the preparation and aqueous formulation of azaindole derivatives to prevent aggregation.

SignalingPathway Ligand Extracellular Stimulus Receptor Target Kinase (ATP-Binding Pocket) Ligand->Receptor Activation Substrate Downstream Effector (e.g., STAT / AKT) Receptor->Substrate Phosphorylation Inhibitor Azaindole Probe (Hinge Binder) Inhibitor->Receptor Competitive Inhibition Phenotype Cellular Proliferation & Survival Substrate->Phenotype Transcription

Mechanism of action: Azaindole-mediated competitive inhibition at the kinase hinge region.

References

  • Source: Chemical and Pharmaceutical Bulletin (J-STAGE)
  • Source: PubMed Central (PMC)
  • Source: Shoichet Lab (UCSF)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks when synthesizing functionaliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks when synthesizing functionalized azaindoles. The compound 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (also known as 7-amino-3-nitro-4-azaindole) is a highly valuable building block in medicinal chemistry, but its synthesis presents distinct chemoselective challenges.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure you achieve >95% purity and scalable yields.

I. Mechanistic Workflow

The most robust route to this target avoids the de novo construction of the pyrrolopyridine core. Instead, we begin with commercially available 7-chloro-1H-pyrrolo[3,2-b]pyridine, leveraging the orthogonal reactivity of the pyrrole and pyridine rings .

SynthesisWorkflow SM 7-chloro-1H-pyrrolo[3,2-b]pyridine (Starting Material) Nitration Step 1: Regioselective Nitration (HNO₃ / H₂SO₄, 0-5 °C) SM->Nitration H₂SO₄ activation Int 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (Intermediate) Nitration->Int Electrophilic Substitution Amination Step 2: SNAr Amination (NH₃/MeOH, 110 °C, Pressure) Int->Amination C7-Chloride activation Product 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (Target Compound) Amination->Product Nucleophilic Displacement

Synthetic workflow for 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine from 7-chloro-4-azaindole.

II. Validated Standard Operating Protocols (SOPs)
Protocol A: Regioselective C3-Nitration

Objective: Synthesize 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine. Causality: The azaindole core is electron-rich and susceptible to oxidative degradation. By using concentrated sulfuric acid as the solvent, we completely protonate the pyridine nitrogen. This deactivates the 6-membered ring toward oxidation and directs the electrophilic nitronium ion ( NO2+​ ) exclusively to the most nucleophilic site: the C3 position of the pyrrole ring .

Step-by-Step Procedure:

  • Preparation: Charge a dry round-bottom flask with 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and concentrated H₂SO₄ (10 volumes). Stir until completely dissolved.

  • Temperature Control: Cool the mixture to 0–5 °C using an ice-water bath. Critical: Do not allow the temperature to exceed 5 °C to prevent N-oxide formation.

  • Addition: Add fuming HNO₃ (1.1 eq) dropwise over 30 minutes via an addition funnel.

  • Self-Validation Check: Stir for 2 hours at 0–5 °C. Quench a 50 µL aliquot in water, extract with ethyl acetate, and spot on a TLC plate (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) should be absent, replaced by a bright yellow spot (Rf ~0.3). This intense yellow color is a self-validating indicator of the extended conjugation introduced by the 3-nitro group.

  • Isolation: Pour the reaction mixture slowly over crushed ice with vigorous stirring. The intermediate will precipitate as a yellow solid.

  • Purification: Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum at 40 °C.

Protocol B: C7-Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective: Convert the intermediate to 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine. Causality: The 7-chloro group is highly activated toward SNAr because it is situated ortho to the pyridine nitrogen and para to the bridgehead carbon. The newly installed 3-nitro group provides additional electron-withdrawing activation. However, breaking aromaticity in the transition state requires high activation energy, necessitating elevated temperatures under pressure .

Step-by-Step Procedure:

  • Preparation: In a heavy-walled, pressure-rated glass vessel (equipped with a new Teflon O-ring), suspend 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a freshly titrated 7N NH₃ solution in methanol (20 volumes).

  • Reaction: Seal the vessel tightly and heat to 110 °C behind a blast shield for 18 hours.

  • Self-Validation Check: Cool the vessel completely to room temperature before venting. The suspension will have changed from a bright yellow powder to a deeper yellow-brown microcrystalline solid. LC-MS analysis should confirm the complete disappearance of the chloride isotope pattern and the appearance of the [M+H]⁺ peak for the amine.

  • Isolation: Concentrate the mixture in vacuo to remove methanol and excess ammonia.

  • Purification: Triturate the crude residue with cold water to remove ammonium chloride salts. Filter and dry the highly pure product under high vacuum.

III. Quantitative Optimization Data

When scaling up the C7-amination, researchers often face a trade-off between reaction time, safety (pressure limitations), and yield. The table below summarizes our internal validation data for various amination conditions to help you select the best method for your facility's capabilities.

Amination MethodReagents & SolventsTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
Standard SNAr 7N NH₃ in MeOH11018>988296%
Aqueous SNAr 28% aq. NH₃ / 1,4-Dioxane12024856590%
Microwave SNAr 7N NH₃ in MeOH1301.5>957894%
Buchwald-Hartwig NH₃ (gas), Pd₂(dba)₃, BrettPhos, t-BuONa9012>998898%
IV. Troubleshooting & FAQs

Q: My nitration reaction yields a mixture of regioisomers and oxidized byproducts. How do I improve chemoselectivity? A: The azaindole core is highly susceptible to oxidation. If you are observing N-oxides or over-nitration, your reaction temperature is likely spiking during the nitric acid addition. Ensure you are using a large enough reaction vessel to dissipate heat and maintain the internal temperature strictly below 5 °C. Furthermore, verify that your sulfuric acid is fully concentrated (98%); any water present will reduce the protonation of the pyridine nitrogen, leaving the ring vulnerable to oxidation.

Q: The SNAr amination is stalling at 50% conversion. Should I add a transition metal catalyst? A: While Buchwald-Hartwig cross-coupling is an excellent alternative for challenging aminations , the SNAr of the 7-chloro group should proceed to completion without metals. If stalling occurs, the ammonia concentration has likely dropped due to a poorly sealed vessel. Methanolic ammonia is highly volatile; use a pressure-rated vessel with a fresh seal. If your lab cannot safely accommodate high-pressure reactions, switch to the Buchwald-Hartwig conditions detailed in the optimization table.

Q: How can I efficiently purify the final 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine without column chromatography? A: The final product is highly polar and strongly hydrogen-bonded, causing severe tailing on standard silica gel. Instead, leverage its acid-base properties for an extractive "crash-out" purification. Dissolve the crude mixture in dilute aqueous HCl (pH 2). Unreacted organic impurities will remain insoluble and can be filtered off. Slowly neutralize the acidic filtrate with aqueous ammonia to pH 7–8. The target amine will precipitate as a highly pure solid, bypassing the need for chromatography entirely.

References
  • National Center for Biotechnology Information. "3-Nitro-1H-pyrrolo(3,2-b)pyridine - PubChem Compound Summary." PubChem, [Link]

  • Zhang, Y., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, 2017. [Link]

  • National Institutes of Health. "Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles." PubMed Central (PMC), [Link]

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals facing chromatographic challenges with highly polar,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals facing chromatographic challenges with highly polar, multi-basic azaindole derivatives.

Mechanistic FAQs: The Root Cause of Tailing

Q: Why does 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine exhibit such severe peak tailing on standard C18 columns? A: The molecule is a highly polar azaindole derivative featuring multiple basic centers: a primary amine at the 7-position and a pyridine nitrogen in the fused ring system. In reversed-phase HPLC (RP-HPLC), peak tailing for basic compounds is classically driven by secondary ion-exchange interactions[1]. While the hydrophobic core interacts with the C18 stationary phase, the protonated basic nitrogens undergo strong electrostatic attraction with ionized, unreacted residual silanols ( Si−O− ) on the silica surface[2]. Because residual silanols have a pKa​ of approximately 4.5–4.7, they become ionized as the mobile phase approaches mid-range pH, acting as cation exchangers that trap the basic analyte[1]. This creates a "velcro" effect, leading to a highly asymmetric tail[3].

Q: Does the 3-nitro group play a role in this chromatographic behavior? A: Yes. The strongly electron-withdrawing nitro group alters the electron density of the pyrrolo-pyridine core, shifting the pKa​ of the adjacent basic nitrogens. This can cause the molecule to exist in a state of partial ionization under standard mildly acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), leading to split peaks or broad tailing due to mixed-mode retention (hydrophobic partitioning combined with hydrophilic/ionic interactions).

Troubleshooting Workflows & Self-Validating Protocols

Before altering your chemistry, you must first isolate whether the tailing is physical (instrument/column bed) or chemical (analyte-stationary phase interaction).

G Start Identify Peak Tailing (As > 1.5) CheckSystem Inject Neutral Marker (e.g., Uracil/Toluene) Start->CheckSystem Decision1 Does Neutral Marker Tail? CheckSystem->Decision1 PhysicalFix Fix Physical Void / Replace Column / Fittings Decision1->PhysicalFix Yes (Physical Issue) ChemicalFix Chemical Secondary Interactions Confirmed Decision1->ChemicalFix No (Chemical Issue) pH_Opt Protocol A: Optimize Mobile Phase pH ChemicalFix->pH_Opt Buffer_Opt Protocol B: Add Amine Modifier (TEA) ChemicalFix->Buffer_Opt Column_Opt Protocol C: Switch to Hybrid/Polar-Embedded ChemicalFix->Column_Opt

Logical workflow for diagnosing and resolving basic analyte peak tailing.

Experimental Protocols
Protocol A: Mobile Phase pH Optimization (The "Suppress or Fully Ionize" Approach)

Causality: To prevent the basic amine and pyridine nitrogen from interacting with silanols, we must either fully protonate the silanols (pH < 3.0) so they remain neutral ( Si−OH ), or fully deprotonate the analyte (pH > 10) so it loses its positive charge[1].

Step-by-Step Methodology:

  • Low pH Strategy: Prepare Mobile Phase A using 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). TFA acts as both a strong acidifier (suppressing silanol ionization) and a volatile ion-pairing agent that masks the basic nitrogens.

  • High pH Strategy (Requires Hybrid Silica Column): Prepare Mobile Phase A using 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Self-Validation Step: Inject the sample at both pH extremes. If tailing persists at pH 2.0 but resolves at pH 10.5, the tailing is strictly driven by silanol-amine interactions that TFA cannot fully mask, confirming the need for high-pH chromatography.

Protocol B: Implementation of Amine Modifiers

Causality: If a standard C18 column must be used at mid-pH, adding a sacrificial basic modifier like Triethylamine (TEA) competitively binds to the active residual silanols. TEA's strong interaction with the silanols inhibits them from interacting with the nitrogen groups of your drug, effectively blocking the secondary retention mechanism[4].

Step-by-Step Methodology:

  • Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to both the aqueous and organic mobile phases.

  • Adjust the aqueous phase to pH 6.0 - 6.5 using Phosphoric acid (forming a TEAP buffer).

  • Equilibrate the column for at least 20 column volumes to ensure complete silanol saturation by TEA.

  • Self-Validation Step: Monitor the baseline. Once stable, inject the analyte. Calculate the asymmetry factor ( As​ ). A drop from As​>2.0 to As​≤1.2 validates successful silanol masking.

Protocol C: Stationary Phase Selection

Causality: Traditional silica columns contain high levels of active metallic impurities and unreacted silanols[3]. For highly basic azaindoles, switching the stationary phase chemistry to one designed specifically to shield these sites is often the most robust, long-term solution.

Step-by-Step Methodology:

  • Select a column engineered for basic compounds:

    • Polar-embedded columns (e.g., amide or ether linkages in the alkyl chain) which create a virtual shield over the silica surface.

    • Ethylene Bridged Hybrid (BEH) columns which have fundamentally fewer silanols and are stable at high pH[1].

  • Transfer the gradient method directly to the new column, keeping particle size and dimensions constant.

  • Self-Validation Step: Perform a batch-to-batch reproducibility test using a strongly basic probe (e.g., amitriptyline) alongside 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine to confirm the column's inertness.

Mechanism State1 Low pH (< 3.0) Silanols Neutral (Si-OH) Analyte Protonated (+) Result1 Hydrophobic Retention Only (Good Peak Shape) State1->Result1 State2 Mid pH (4.0 - 8.0) Silanols Ionized (Si-O⁻) Analyte Protonated (+) Result2 Strong Ion-Exchange (Severe Peak Tailing) State2->Result2 State3 High pH (> 10.0) Silanols Ionized (Si-O⁻) Analyte Neutral Result3 Hydrophobic Retention Only (Good Peak Shape) State3->Result3

Logical relationship between mobile phase pH, ionization state, and peak shape.

Quantitative Data & Expected System Suitability

To benchmark the success of your troubleshooting, compare your system suitability results against the expected asymmetry factors ( As​ ) and theoretical plates ( N ) based on the chosen intervention.

Chromatographic ConditionMobile Phase AdditiveColumn TypeExpected Tailing Factor ( As​ )Theoretical Plates ( N ) Impact
Baseline (Poor) 0.1% Formic Acid (pH 2.7)Standard C18 (Unendcapped)> 2.5 (Severe Tailing)Low (< 5,000)
Intervention 1 0.1% TFA (pH 2.0)Standard C18 (Endcapped)1.4 - 1.8 (Moderate)Medium (~ 8,000)
Intervention 2 0.1% TEA + H3​PO4​ (pH 6.5)Standard C18 (Endcapped)1.1 - 1.3 (Good)High (> 10,000)
Intervention 3 10 mM NH4​HCO3​ (pH 10.5)BEH Hybrid C180.9 - 1.1 (Excellent)Very High (> 12,000)

Note: Data represents typical chromatographic responses for multi-basic azaindole derivatives.

References

  • [1] Title: Top 10 HPLC Column Myths | Source: LCGC International | URL: 1

  • [3] Title: Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding | Source: PubMed (nih.gov) | URL: 3

  • [2] Title: HPLC Method Development | Source: Phenomenex | URL: 2

  • [4] Title: Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies | Source: PMC (nih.gov) | URL: 4

Sources

Troubleshooting

Technical Support Center: Advanced Purification Strategies for 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine

Welcome to the technical support guide for the synthesis and purification of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine. This document provides in-depth troubleshooting for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine. This document provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering challenges with persistent, co-eluting impurities during the synthesis of this and structurally related nitroaromatic heterocyclic compounds.

Introduction: The Challenge of Isomeric Impurities

The synthesis of functionalized azaindoles, such as 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine, is a critical process in the development of new therapeutic agents.[1][2] However, the nitration of the pyrrolo[3,2-b]pyridine core can be complicated by the formation of positional isomers, which often possess very similar physicochemical properties to the desired product. These isomers are notoriously difficult to separate using standard purification techniques like silica gel chromatography or single-solvent recrystallization, leading to persistent co-elution and compromised sample purity.[3]

This guide is designed to provide a systematic approach to diagnosing and resolving these challenging purification scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most likely co-eluting impurities in the synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine?

A1: The most probable co-eluting impurities are other positional isomers of the nitro group on the pyridine or pyrrole ring. The directing effects of the fused ring system and the amine group can lead to the formation of various nitro-isomers. Additionally, unreacted starting materials or byproducts from side reactions can also co-elute if their polarity is similar to the product.[3][4]

Q2: My NMR spectrum shows a clean product, but LC-MS analysis indicates a co-eluting impurity. Why is this?

A2: This is a common scenario. Proton NMR may not have sufficient resolution to distinguish between positional isomers, especially if the substitution pattern results in only minor shifts in the aromatic protons. LC-MS, being a more sensitive technique, can often resolve compounds that co-elute on standard chromatography and will show a different mass-to-charge ratio for the impurity if it is not an isomer. If it is an isomer, the retention times might be nearly identical, requiring specialized chromatographic methods to resolve.[5][6]

Q3: I've tried multiple recrystallizations with common solvents like ethanol and ethyl acetate, but the impurity persists. What should I do next?

A3: When standard recrystallization fails, it indicates that the solubility profiles of your product and the impurity are very similar in those solvents.[3] You should explore more advanced techniques such as fractional crystallization, using a mixed-solvent system for recrystallization, or switching to a different purification method like preparative HPLC.[3][7]

Q4: Can the acidic nature of silica gel cause degradation of my compound?

A4: Yes, nitrogen-containing heterocyclic compounds can be sensitive to the acidic surface of silica gel, leading to streaking, poor separation, and sometimes degradation.[4] If you suspect this is happening, consider using deactivated silica gel (e.g., by pre-treating with a triethylamine solution), or switching to an alternative stationary phase like neutral or basic alumina.[4]

Troubleshooting Guide: Resolving Co-eluting Impurities

This section provides a structured approach to tackling persistent co-eluting impurities.

Problem 1: An unknown impurity co-elutes with the product during silica gel column chromatography.
Visualizing the Workflow

Troubleshooting_Workflow_1 start Impurity Co-elution in Normal Phase Column step1 Analyze by LC-MS to determine m/z of impurity start->step1 decision1 Is impurity an isomer (same m/z)? step1->decision1 step2a Optimize Normal Phase Chromatography: - Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) - Use gradient elution - Try different stationary phase (Alumina) decision1->step2a Yes step2b Impurity is not an isomer. Consider alternative purification: - Recrystallization - Preparative HPLC (RP-C18) decision1->step2b No step3a Attempt Fractional Crystallization or use a mixed-solvent system step2a->step3a step3b Utilize Preparative HPLC with a Phenyl-Hexyl or similar column for enhanced isomer separation step2a->step3b end Pure Product step2b->end step3a->end step3b->end

Caption: Decision workflow for troubleshooting co-eluting impurities.

Step-by-Step Troubleshooting
  • Characterize the Impurity:

    • Action: Obtain a high-resolution mass spectrum (HRMS) of the impure sample to determine the exact mass of the co-eluting species.

    • Rationale: This will definitively tell you if the impurity is an isomer (same molecular formula and mass) or a different compound. This is a critical first step in designing an effective purification strategy.

  • Optimize Chromatographic Conditions:

    • Action: If the impurity is an isomer, subtle changes in the chromatographic conditions can sometimes achieve separation.

      • Change the Mobile Phase: If you are using a standard hexane/ethyl acetate system, try a different solvent system like dichloromethane/methanol. The change in solvent polarity and interactions can alter the elution profile.[8]

      • Introduce a Modifier: For nitrogen-containing compounds, adding a small amount of triethylamine or pyridine to the mobile phase can deactivate the acidic sites on the silica gel, leading to sharper peaks and potentially better separation.[4]

      • Change the Stationary Phase: Consider using a different stationary phase altogether. Neutral or basic alumina can be effective for separating compounds that are sensitive to acidic silica.[4] For very challenging isomer separations, consider HPLC with a phenyl-hexyl column, which can offer different selectivity based on pi-pi interactions.[3]

  • Employ Advanced Crystallization Techniques:

    • Action: If chromatography is still not effective, focus on crystallization.

      • Fractional Crystallization: This technique involves a series of carefully controlled crystallization steps. The general principle is to dissolve the mixture in a minimum of hot solvent, allow it to cool slowly, and collect the crystals in fractions. Each fraction is then analyzed for purity.[3]

      • Mixed-Solvent Crystallization: Find a solvent in which your product is soluble and another "anti-solvent" in which it is insoluble. Dissolve your compound in the good solvent and slowly add the anti-solvent until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can often yield pure crystals.[7]

Problem 2: The product "oils out" during recrystallization, trapping impurities.
Visualizing the Cause and Effect

Caption: The process of a compound "oiling out" during recrystallization.

Solutions
  • Reduce the Rate of Cooling:

    • Action: Allow the hot, saturated solution to cool to room temperature as slowly as possible before moving it to an ice bath. Insulating the flask can help.

    • Rationale: Slow cooling encourages the ordered formation of a crystal lattice, excluding impurities. Rapid cooling can cause the compound to crash out of solution as an amorphous oil.

  • Use a More Dilute Solution:

    • Action: Add a small amount of additional hot solvent to the saturated solution before cooling.

    • Rationale: This reduces the level of supersaturation, making it less likely for the compound to oil out. You may sacrifice some yield, but the purity will be higher.

  • Change the Solvent System:

    • Action: If oiling out persists, a different recrystallization solvent is needed. The ideal solvent will have a boiling point lower than the melting point of your compound.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the separation of polar, nitrogen-containing heterocyclic compounds.

  • Stationary Phase Preparation (Optional Deactivation):

    • If your compound is acid-sensitive, prepare a slurry of silica gel in your chosen mobile phase containing 1% triethylamine.

    • Pour the slurry into your column and allow it to pack under gentle pressure.

  • Sample Loading:

    • Dissolve the crude 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel and dry it under vacuum.

    • Carefully add the dried sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). A common gradient for this type of compound is from 100% dichloromethane to 95:5 dichloromethane/methanol.

    • Collect small fractions and monitor them by Thin Layer Chromatography (TLC).

  • Analysis:

    • Use a UV lamp to visualize the spots on your TLC plates. Nitroaromatic compounds are often UV-active.[3]

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Fractional Crystallization

This protocol is an iterative process for separating compounds with very similar solubility.

  • Initial Crystallization:

    • Dissolve the impure solid in the minimum amount of a suitable boiling solvent (e.g., ethanol or an ethanol/water mixture).[3]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the first crop of crystals by filtration. This is Fraction 1 .

  • Second Crop:

    • Take the filtrate from the first step and reduce its volume by about half by evaporation.

    • Cool the concentrated filtrate to induce the formation of a second crop of crystals. This is Fraction 2 .

  • Analysis and Repetition:

    • Analyze the purity of both fractions by LC-MS.

    • If Fraction 1 is purer than the starting material but still contains the impurity, re-crystallize it using the same procedure.

    • This process can be repeated multiple times to achieve the desired purity.

Data Summary Table
Purification MethodStationary PhaseMobile Phase/SolventKey AdvantagesPotential Issues
Flash Chromatography Silica GelHexane/Ethyl Acetate or DCM/MethanolFast, good for large scalesAcidic silica can cause degradation; may not resolve close-running isomers.[4]
Flash Chromatography Neutral AluminaHexane/Ethyl Acetate or DCM/MethanolGood for acid-sensitive compoundsLower resolving power than silica for some compounds.
Recrystallization N/AEthanol, Methanol, or mixed-solvent systemsPotentially high purity, scalableFails if solubility of product and impurity are too similar; risk of oiling out.[3]
Preparative HPLC C18 (Reversed-Phase)Acetonitrile/Water with TFA or Formic AcidHigh resolving power, good for difficult separationsSmaller scale, requires specialized equipment.
Preparative HPLC Phenyl-HexylAcetonitrile/WaterAlternative selectivity for aromatic isomersLess common than C18, may require more method development.[3]

Conclusion

The purification of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine and its analogues presents a significant challenge due to the common formation of co-eluting isomeric impurities. A systematic approach that begins with proper characterization of the impurity, followed by a logical progression through optimized chromatography and advanced crystallization techniques, is crucial for obtaining highly pure material. By understanding the underlying principles of these separation methods and applying them diligently, researchers can overcome these purification hurdles.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene.
  • Benchchem. (n.d.). Optimizing yield and purity in 2,4-Dichloro-5-nitropyridine synthesis.
  • Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • International Journal of Scientific Research and Engineering Development (IJSRED). (2024, November 15). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • ResearchGate. (n.d.). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ResearchOnline@JCU. (n.d.). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species.
  • PubMed. (2019, January 11). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry.
  • Google Patents. (n.d.). EP1913000A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Enamine. (n.d.). Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Nucleosides.
  • ResearchGate. (n.d.). Semi-Quantitative Determination of Co-Eluting Impurities in Oligonucleotide Drugs Using Ion-Pair Reversed-Phase Liquid Chromatography Mass Spectrometry.
  • Benchchem. (n.d.). 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one structure and synthesis.
  • MDPI. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • PubMed. (2011, June 1). Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by high-performance liquid chromatography.
  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species.
  • MDPI. (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ResearchGate. (n.d.). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species.
  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • NextSDS. (n.d.). 1H-Pyrrolo[2,3-c]pyridin-7-aMine, 4-broMo- — Chemical Substance Information.
  • ResearchGate. (2020, August 27). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.

Sources

Reference Data & Comparative Studies

Validation

The Strategic Deployment of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine in Rational Drug Design: A Comparative Guide to Azaindole Derivatives

In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," particularly in the design of kinase inhibitors and other targeted therapeutics.[1][2] As bioisosteres of in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," particularly in the design of kinase inhibitors and other targeted therapeutics.[1][2] As bioisosteres of indole and purine, azaindoles offer a unique combination of hydrogen bonding capabilities, modulated physicochemical properties, and synthetic tractability, making them a cornerstone of many drug discovery programs.[3][4] This guide provides an in-depth technical comparison of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine, a specific 4-azaindole derivative, with other azaindole isomers, focusing on the strategic implications for rational drug design.

The Azaindole Framework: A Versatile Tool for Drug Discovery

Azaindoles, or pyrrolopyridines, are bicyclic heterocycles where a nitrogen atom replaces a carbon in the benzene ring of an indole.[5] This seemingly subtle change has profound consequences for the molecule's electronic distribution, pKa, solubility, and metabolic stability.[3][6] The four main positional isomers—4-, 5-, 6-, and 7-azaindole—each present a distinct profile for interaction with biological targets.[5]

Of these, the 7-azaindole isomer is the most extensively studied, largely due to its ability to form two key hydrogen bonds with the hinge region of the ATP-binding pocket in kinases, mimicking the adenine moiety of ATP.[1][7] However, limiting exploration to a single isomer can lead to missed opportunities, as other isomers may offer superior potency, selectivity, or pharmacokinetic properties for specific targets.[5] For instance, derivatives of 5-azaindole have shown potent inhibitory activity against cell division cycle 7 (Cdc7) kinase, while the corresponding 4-, 6-, and 7-azaindole isomers were less active.[5]

A Deep Dive into 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole)

The focus of this guide, 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine, is a derivative of 4-azaindole. This scaffold, while less common in the literature than its 7-azaindole counterpart, possesses a unique electronic arrangement that merits careful consideration.[2][8] The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring governs its reactivity and interaction with biological macromolecules.[8]

The Impact of Substitution: The Roles of the Nitro and Amine Groups

The true potential of the 4-azaindole scaffold is unlocked through strategic substitution. In the case of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine, the nitro and amine groups at the 3- and 7-positions, respectively, are expected to dramatically influence its biological profile.

The Nitro Group (-NO2): A Double-Edged Sword

The nitro group is a powerful electron-withdrawing group that can significantly impact a molecule's pharmacokinetics and pharmacodynamics.[9][10] Its inclusion in a drug candidate can be both beneficial and challenging.

  • Modulation of Activity: The strong electron-withdrawing nature of the nitro group can alter the electronic properties of the azaindole ring system, potentially enhancing binding affinity to the target protein.[10][11] In some instances, the nitro group itself can act as a pharmacophore.[11]

  • Metabolic Activation and Toxicity: A key consideration with nitro-containing compounds is their potential for metabolic reduction to reactive intermediates, which can lead to toxicity.[9][12] However, this same bioreductive activation is exploited in certain classes of drugs, such as nitroimidazole antibiotics, where the reactive species are selectively toxic to pathogens.[10][11] The potential for mutagenicity is also a concern that must be carefully evaluated.[13]

The Amino Group (-NH2): A Key Interaction Point

The primary amine at the 7-position provides a crucial hydrogen bond donor, which can be pivotal for anchoring the molecule within a binding site. This is particularly relevant for targets like kinases, where interactions with the hinge region are often critical for potent inhibition.[3][14]

Comparative Analysis: 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine vs. Other Azaindole Derivatives

The following table summarizes the key properties and design considerations when comparing 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine with other representative azaindole derivatives. This comparison is based on established principles of medicinal chemistry and structure-activity relationships (SAR) observed for the broader class of azaindoles.

Feature3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine7-Azaindole (unsubstituted)5-Azaindole Derivatives (e.g., for Cdc7)
Scaffold 4-Azaindole7-Azaindole5-Azaindole
Key Substituents 3-Nitro, 7-AminoNoneVaries (often substituted at C3)
Expected H-Bonding Amine at position 7 acts as a donor. The pyridine nitrogen and nitro group can act as acceptors.Pyrrole NH is a donor, and pyridine N is an acceptor.[7]Pyrrole NH is a donor, and pyridine N is an acceptor.
Electronic Nature Strongly electron-deficient due to the nitro group and the pyridine nitrogen.Moderately electron-deficient pyridine ring fused to an electron-rich pyrrole ring.Similar to 7-azaindole, with altered dipole moment.
Potential Advantages The unique substitution pattern may offer novel interactions and selectivity profiles. The nitro group could be exploited for specific target interactions or as a bioreductive handle.Well-established hinge-binding motif for kinases.[1][7] Extensive literature and synthetic accessibility.[2]Can exhibit superior potency and selectivity for certain targets where the 7-azaindole scaffold is less optimal.[5]
Potential Challenges Potential for metabolic liabilities and toxicity associated with the nitro group.[9][12] Synthesis can be more complex.May lack selectivity for some kinase targets.Less explored than 7-azaindoles, requiring more de novo SAR exploration.[2]
Solubility The polar nitro and amine groups may enhance aqueous solubility compared to unsubstituted azaindoles.Generally have improved solubility over their indole counterparts.[2]Generally have improved solubility over their indole counterparts.[2]

Experimental Workflows for Comparative Evaluation

To empirically validate the potential of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine and compare it to other azaindole derivatives, a structured experimental workflow is essential.

Diagram: General Experimental Workflow for Azaindole Derivative Evaluation

G cluster_0 Phase 1: Synthesis & Physicochemical Profiling cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: ADME & Toxicology Profiling Synthesis Chemical Synthesis Purity Purity & Structural Confirmation (NMR, MS, HPLC) Synthesis->Purity Solubility Aqueous Solubility Determination Purity->Solubility LogP Lipophilicity (LogP/LogD) Measurement Solubility->LogP pKa pKa Determination LogP->pKa Primary_Assay Primary Target-Based Assay (e.g., Kinase Inhibition) pKa->Primary_Assay Selectivity Selectivity Profiling (Kinase Panel) Primary_Assay->Selectivity Cellular_Assay Cell-Based Potency Assay Selectivity->Cellular_Assay Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Cellular_Assay->Metabolic_Stability CYP_Inhibition Cytochrome P450 Inhibition Metabolic_Stability->CYP_Inhibition Cytotoxicity General Cytotoxicity (e.g., HepG2 cells) CYP_Inhibition->Cytotoxicity Ames_Test Mutagenicity (Ames Test) - Critical for Nitro Compounds Cytotoxicity->Ames_Test

Caption: A stepwise workflow for the comprehensive evaluation of novel azaindole derivatives.

Experimental Protocol: Comparative Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to compare the inhibitory potency of different azaindole derivatives against a target kinase.

Objective: To determine the IC50 values of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine and other azaindole derivatives against a specific protein kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplates (e.g., 384-well)

  • Plate reader compatible with the detection chemistry

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound dilution to the wells of the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the assay buffer. Add this mixture to all wells except the negative controls.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: Strategic Considerations for Rational Drug Design

The comparative analysis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine and other azaindole derivatives underscores a critical principle in drug discovery: the position of a single nitrogen atom and the nature of substituents can profoundly alter the biological and pharmacokinetic profile of a scaffold. While 7-azaindoles are a well-established and valuable class of compounds, particularly for kinase inhibition, a thorough exploration of other isomers and substitution patterns is crucial for unlocking novel therapeutic opportunities.

The introduction of a nitro group, as in 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine, presents both a challenge and an opportunity. The potential for enhanced potency and unique interactions must be carefully weighed against the risks of metabolic instability and toxicity. A rigorous, data-driven approach, following the experimental workflows outlined above, is essential to fully characterize the potential of this and other novel azaindole derivatives. By understanding the nuanced structure-activity relationships within the azaindole class, medicinal chemists can more effectively tailor these privileged scaffolds to design the next generation of targeted therapies.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage.

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters - ACS Publications.

  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays - Benchchem.

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen.

  • Nitro Group – Chemistry, Pharmacology & Effects | N | Lexicon - artgerecht.

  • A Comparative Guide to the Kinase Inhibitory Activity of Azaindole Isomers - Benchchem.

  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors.

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC.

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors.

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed.

  • Nitro group: Significance and symbolism.

  • Azaindoles in Medicinal Chemistry - PharmaBlock.

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - ACS Publications.

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC.

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC.

  • Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed.

  • The Azaindole Framework in the Design of Kinase Inhibitors - ResearchGate.

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI.

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - ResearchGate.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.

  • Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization.

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed.

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing).

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.

  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin | Request PDF.

  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement | Journal of Medicinal Chemistry - ACS Publications.

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei | Journal of Medicinal Chemistry - ACS Publications.

  • A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters | The Journal of Organic Chemistry - ACS Publications.

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design - arXiv.

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties.

  • Lead Optimization of 1,4-Azaindoles as Antimycobacterial Agents - ACS Publications.

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.

  • An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole - Benchchem.

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC.

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 - MDPI.

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed.

  • 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators - PubMed.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - Semantic Scholar.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC.

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives - Semantic Scholar.

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - MDPI.

  • 1H-PYRROLO[3,2-B]PYRIDIN-7-AMINE - MilliporeSigma.

  • 1H-Pyrrolo[3,2-b]pyridin-5-aMine hydrochloride — Chemical Substance Information. .chem-info.com/cas/185718-63-4.html)

Sources

Comparative

Comprehensive Comparison Guide: Validating the Purity of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine

Executive Summary As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that push the limits of standard analytical techniques. One such challenging molecule is 3-nitro-1H-pyrrolo[3,2-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds that push the limits of standard analytical techniques. One such challenging molecule is 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (CAS 1190319-35-7) . This azaindole derivative presents unique analytical hurdles due to its highly polar nature, amphoteric properties, and susceptibility to tautomerization.

Validating its purity requires an analytical procedure that is demonstrably fit for its intended purpose, adhering to rigorous [1]. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR). By exploring the causality behind method development and providing a self-validating experimental protocol, this guide equips researchers with the data needed to ensure absolute confidence in their purity assessments.

Mechanistic Challenges in Azaindole Analysis

To understand why standard methods often fail, we must first analyze the chemical environment of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine:

  • Amphoteric Behavior: The molecule possesses a weakly acidic pyrrole NH (exacerbated by the electron-withdrawing C3 nitro group) alongside a basic C7 amine and pyridine nitrogen.

  • Chromatographic Tailing: On standard reversed-phase columns, secondary interactions between the basic amine and unendcapped surface silanols cause severe peak tailing if the mobile phase pH is not strictly controlled.

  • Co-elution Risks: Structurally similar synthetic intermediates—such as des-nitro degradants or positional isomers—often co-elute and possess identical UV chromophores. This renders HPLC-UV insufficient for true purity determination, as it cannot differentiate between overlapping signals.

Analytical Platform Comparison

To establish a robust control strategy, we must evaluate orthogonal techniques. While LC-MS has proven to be the analytical technique of choice to assess the purity of compounds in [2], cross-validation with qNMR is crucial for ensuring the [3].

Table 1: Analytical Platform Comparison for Purity Determination
FeatureLC-MS/MS (Recommended)HPLC-UV (Traditional)qNMR (Orthogonal)
Sensitivity (LOD) Picogram to Nanogram rangeMicrogram rangeMilligram range
Specificity High (Mass & Fragmentation pathways)Moderate (UV Absorption overlaps)High (Distinct Nuclear Environments)
Reference Standard Required for exact quantitationRequired for quantitationNot required (Internal standard used)
Co-eluting Impurities Excellent detection (via m/z differentiation)Poor (if chromophores overlap)Moderate (if proton signals overlap)
Primary Application Trace impurity profiling & structural IDRoutine batch release (historically)Absolute purity & orthogonal validation

Experimental Methodology: A Self-Validating Protocol

To guarantee data integrity, the following LC-MS/MS protocol operates as a self-validating system. Every step is designed to preemptively identify analytical failures before sample data is accepted.

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine in 100 µL of 100% DMSO. Vortex until clear, then dilute to a final concentration of 10.0 µg/mL using a diluent of Water/Acetonitrile (50:50).

  • Causality: Azaindoles exhibit variable aqueous solubility. Initial dissolution in DMSO ensures complete solubilization, preventing the accidental exclusion of insoluble impurities. Diluting the sample to match the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

Step 2: Chromatographic Separation
  • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.3 mL/min.

  • Causality: The acidic modifier (pH ~2.7) ensures the C7 amine and pyridine nitrogen are fully protonated. This suppresses tautomerization, eliminates peak tailing, and sharpens the peak shape. The 2.1 mm internal diameter optimizes the flow rate for electrospray ionization (ESI) efficiency.

Step 3: Mass Spectrometry (ESI+ MRM)
  • Procedure: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Causality: The fully protonated molecule (Molecular Weight: 178.15 g/mol ) readily forms an [M+H]+ ion at m/z 179.1. We utilize Multiple Reaction Monitoring (MRM) to track the specific transition from 179.1 → 133.1 (corresponding to the neutral loss of the NO2 group, -46 Da). This specific transition ensures that even if an impurity co-elutes chromatographically, it will not be falsely quantified as the target API unless it shares the exact isobaric mass and fragmentation pathway.

Step 4: System Suitability Test (SST) - The Self-Validating Mechanism

Before sample analysis, inject a blank (diluent) to confirm the absence of carryover. Follow this with three replicate injections of a known reference standard. The system is only validated for use if:

  • The Relative Standard Deviation (RSD) of the peak area is <2.0%.

  • The chromatographic tailing factor is <1.5.

Analytical Workflow Diagram

G A System Suitability Test (SST) Blank & Reference Standard B Sample Injection 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine A->B Pass C Chromatographic Separation (RP-HPLC C18, Acidic pH) B->C D Detection & Identification (ESI-MS/MS, m/z 179.1) C->D E Quantitation (Peak Area Normalization) D->E F Orthogonal Validation (qNMR Absolute Purity) E->F G Final Purity Report (ICH Q2(R2) Compliant) F->G

Analytical workflow for the purity validation of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine.

Experimental Data & Cross-Validation Results

To demonstrate the superiority of LC-MS/MS, we analyzed a single synthesized batch (Batch #A1-2026) of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine using all three methods. Quantitative NMR (qNMR) was utilized as it provides a nearly universal and orthogonal means of [4].

Table 2: Experimental Cross-Validation Results (Batch #A1-2026)
Analytical MethodDetermined Purity (%)Key Findings / Causality
HPLC-UV (254 nm) 99.2%Overestimated purity. Failed to resolve a co-eluting des-nitro impurity with a similar UV absorption profile.
LC-MS/MS (Area %) 97.5%Accurate relative purity. Successfully resolved the des-nitro degradant (m/z 134.1) from the main API peak (m/z 179.1).
qNMR (1H, DMSO-d6) 97.2% ± 0.4%Confirmed absolute purity. Detected trace residual solvent (DMSO) that was completely missed by both LC methods.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery . ACS Publications. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . PubMed Central (PMC). Available at:[Link]

Sources

Validation

Comparative Receptor Binding Affinity of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine Analogs: A Guide for Drug Discovery

The 1H-pyrrolo[3,2-b]pyridin-7-amine scaffold—commonly referred to as a 7-amino-azaindole—has emerged as a highly privileged chemotype in modern drug discovery. Functioning as a bioisostere of purine, this core structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrrolo[3,2-b]pyridin-7-amine scaffold—commonly referred to as a 7-amino-azaindole—has emerged as a highly privileged chemotype in modern drug discovery. Functioning as a bioisostere of purine, this core structure competitively binds to the ATP-binding pockets of kinases, the ATPase domains of bacterial enzymes, and the allosteric sites of phosphatases.

This guide provides an objective, data-driven comparison of the receptor binding affinities of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine and its functionalized analogs across various biological targets. By examining the causality behind structural modifications and detailing self-validating experimental protocols, we aim to equip drug development professionals with actionable insights for lead optimization.

Mechanistic Overview: The Role of the Azaindole Core

The efficacy of the 1H-pyrrolo[3,2-b]pyridin-7-amine scaffold lies in its rigid, planar geometry, which facilitates the formation of crucial bidentate hydrogen bonds with the hinge region of target proteins.

When a 3-nitro group is introduced to the pyrrolo-pyridine core (yielding 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine), the strong electron-withdrawing nature of the nitro moiety fundamentally alters the electron density of the ring system. This modification increases the acidity of the pyrrole N-H, enhancing its capacity as a hydrogen-bond donor [1]. Furthermore, functionalization at the 7-amine position (e.g., via pyrazole or urea substitutions) allows researchers to probe solvent-exposed regions or adjacent hydrophobic pockets, significantly improving target selectivity and binding affinity ( Kd​ ).

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Phosphatase Target) RTK->SHP2 Activates RAS Downstream Signaling (RAS/MAPK) SHP2->RAS Dephosphorylates Cell Cell Proliferation RAS->Cell Induces Analog Azaindole Analog (e.g., 3-Nitro derivative) Analog->SHP2 Binds & Inhibits

Fig 1: Mechanism of action of azaindole analogs inhibiting SHP2 in the RTK signaling pathway.

Comparative Binding Affinity Data

The versatility of the 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine scaffold and its closely related analogs is demonstrated by their cross-target reactivity. Below is a comparative summary of quantitative binding and inhibition data across three distinct therapeutic targets:

  • SHP2 (Tyrosine-protein phosphatase non-receptor type 11) : A critical regulator of RTK signaling where the azaindole acts as a fragment-based allosteric inhibitor [2].

  • Bacterial DNA Gyrase B (GyrB) : An essential bacterial enzyme where azaindole ureas displace a conserved water molecule in the ATPase pocket[3].

  • Trypanosoma brucei Kinases : Parasitic targets where substituted 7-amino-azaindoles exhibit potent cidal activity [4].

Table 1: Target Affinity and Mechanism of Azaindole Analogs
Compound / AnalogPrimary TargetBinding Affinity / PotencyMechanism of ActionReference
1H-pyrrolo[3,2-b]pyridin-7-amine SHP2 (Human)Fragment Binding (Crystallography confirmed)Allosteric site binding; disrupts RTK downstream signaling.[2]
1-[6-Bromo-1-(pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3-ethylurea DNA Gyrase B (S. aureus) IC50​=2.5μM Competitive ATPase inhibition; displaces conserved H2​O .[3]
N-(4,5-Dimethyl-1H-pyrazol-3-yl)-1H-pyrrolo[3,2-b]pyridin-7-amine T. brucei Targets pEC50​=6.0−8.5 Kinase inhibition resulting in rapid cidal activity.[4]
3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine Broad Kinase PanelVariable (Scaffold dependent)ATP-mimetic binding at the hinge region.[1]

Experimental Protocol: Self-Validating SPR Binding Assay

To objectively compare the binding affinities of these analogs, relying solely on endpoint enzymatic assays (like IC50​ ) is insufficient due to potential assay interference. Surface Plasmon Resonance (SPR) is the gold standard for this application, providing real-time kinetic data ( kon​ and koff​ ) to accurately calculate the dissociation constant ( Kd​ ).

Step-by-Step Methodology

1. Target Immobilization (Covalent Amine Coupling)

  • Action: Immobilize the recombinant target protein (e.g., SHP2 or GyrB) onto a CM5 sensor chip using EDC/NHS chemistry.

  • Causality: Covalent amine coupling ensures the target remains stably attached to the dextran matrix throughout repeated analyte injections and regeneration cycles, preventing baseline drift that would otherwise skew kinetic calculations.

2. Analyte Preparation & Buffer Matching

  • Action: Dissolve the 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine analogs in 100% DMSO, then dilute into the running buffer (e.g., HBS-EP+) to a final concentration of 2-5% DMSO.

  • Causality: Azaindoles possess limited aqueous solubility. Because SPR is highly sensitive to the refractive index of the bulk solution, the DMSO concentration in the analyte sample must perfectly match the running buffer. Failure to do so results in massive bulk shifts that mask the true binding signal.

3. Kinetic Titration

  • Action: Inject a concentration series of the analog (e.g., 0.1, 1, 10, 50, 100 μM ) over the immobilized target at a flow rate of 30-50 μL/min to minimize mass transport limitations.

4. System Self-Validation

  • Action: Route the analyte simultaneously over a blank reference channel (activated and deactivated without protein) and include a known positive control (e.g., a validated SHP2 inhibitor).

  • Causality (The Validation Loop): If the reference channel exhibits a response signal >5% of the active channel, non-specific binding (NSB) is occurring. The system alerts the researcher to halt the run and optimize the running buffer by increasing detergent (e.g., Tween-20) or adjusting the pH, ensuring that all recorded data reflects true biological interaction.

5. Data Analysis

  • Action: Subtract the reference channel and blank injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​=koff​/kon​ .

SPR_Protocol Step1 1. Target Immobilization (Covalent Amine Coupling) Step2 2. Buffer Matching (Equilibrate DMSO Concentration) Step1->Step2 Step3 3. Analyte Injection (Titration of Azaindole Analogs) Step2->Step3 Step4 4. Kinetic Measurement (Record kon and koff) Step3->Step4 Step5 5. Self-Validation (Check Reference Channel for NSB) Step4->Step5 Step5->Step3 Optimize Detergent if NSB > 5% Step6 6. Data Analysis (Calculate Kd = koff / kon) Step5->Step6

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for measuring binding affinity.

Conclusion

The 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine scaffold provides a highly tunable core for drug development. As demonstrated by the comparative data, minor substitutions—such as the addition of a pyrazole ring or an ethylurea chain—can drastically shift the molecule's affinity from human phosphatases (SHP2) to bacterial ATPases (GyrB) or parasitic kinases. By employing rigorous, self-validating biophysical assays like SPR, researchers can confidently map the structure-activity relationships (SAR) of these analogs and accelerate the identification of potent, selective clinical candidates.

References

  • Chemsrc. "3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (CAS 1190319-35-7) Chemical Properties and Scaffold Utility." Chemsrc Database.[Link]

  • Cleasby, A., Price, A. "8S06: A fragment-based inhibitor of SHP2." RCSB Protein Data Bank, Released March 20, 2024.[Link]

  • Journal of Medicinal Chemistry. "Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors." ACS Publications, October 13, 2015.[Link]

  • Journal of Medicinal Chemistry. "Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei." ACS Publications, August 13, 2024.[Link]

Comparative

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine Against Standard Aurora Kinase A Inhibitors

In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Protein kinases, which are crucial regulators of cellular signaling pathways, are frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Protein kinases, which are crucial regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them attractive therapeutic targets.[1] The Aurora kinase family, particularly Aurora Kinase A (AURKA), is a key player in mitotic progression, and its overexpression is a common feature in a variety of human cancers, often correlating with a poor prognosis.[2][3] This has spurred the development of numerous AURKA inhibitors, several of which have entered clinical trials.[3][4]

This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (hereafter designated as Cmpd-X), against two well-established AURKA inhibitors: Alisertib (MLN8237) and Tozasertib (VX-680). The 1H-pyrrolo[3,2-b]pyridine core is a recognized privileged structure in medicinal chemistry, known to be a versatile scaffold for developing potent and selective bioactive molecules.[5] This analysis is designed for researchers, scientists, and drug development professionals to objectively evaluate the in-vitro performance of Cmpd-X.

The Rationale for Targeting Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a critical role in several mitotic events, including centrosome maturation and separation, and the formation of a bipolar spindle.[6][7] Its proper function is essential for accurate chromosome segregation. Overexpression of AURKA can lead to genomic instability, a hallmark of cancer.[2] Therefore, inhibiting AURKA presents a promising strategy to selectively induce mitotic arrest and subsequent apoptosis in cancer cells.[3][8]

The signaling pathway initiated by AURKA is complex and involves multiple downstream effectors. A key event is the autophosphorylation of AURKA at Threonine 288 (p-AURKA T288), which is a marker of its activation.[9] Activated AURKA then phosphorylates a cascade of substrates, including Polo-like kinase 1 (PLK1) and Histone H3 at Serine 10 (p-H3S10), to orchestrate mitotic progression.[10][11][12]

In-Vitro Performance Evaluation: A Head-to-Head Comparison

To rigorously assess the potential of Cmpd-X as a therapeutic agent, a series of biochemical and cell-based assays were conducted in parallel with Alisertib and Tozasertib.

Biochemical Potency: Direct Inhibition of Aurora Kinase A

The direct inhibitory effect of the compounds on AURKA activity was determined using a luminescence-based kinase assay that quantifies the amount of ADP produced.[13] This assay provides a direct measure of the compound's potency in a cell-free system.

Table 1: Biochemical IC50 Values against Aurora Kinase A

CompoundAURKA IC50 (nM)
Cmpd-X2.5
Alisertib (MLN8237)1.2[14]
Tozasertib (VX-680)0.6[1]

The data indicate that Cmpd-X is a potent inhibitor of AURKA, with an IC50 value in the low nanomolar range, comparable to the established inhibitors Alisertib and Tozasertib.

Cellular Potency: Inhibition of Cancer Cell Proliferation

The anti-proliferative activity of the compounds was evaluated in a panel of human cancer cell lines known to be sensitive to AURKA inhibition. A standard MTT assay was employed to determine the concentration of each compound required to inhibit cell growth by 50% (GI50) after 72 hours of treatment.[4]

Table 2: Anti-proliferative Activity (GI50, nM) in Human Cancer Cell Lines

Cell LineCancer TypeCmpd-X (GI50, nM)Alisertib (GI50, nM)Tozasertib (GI50, nM)
HeLaCervical Cancer8580-100[11]~100
HCT-116Colon Carcinoma110~150~120
JurkatT-cell Leukemia7050-100~80

Cmpd-X demonstrates potent anti-proliferative effects across multiple cancer cell lines, with GI50 values that are in a similar range to those of Alisertib and Tozasertib, suggesting effective cell permeability and target engagement in a cellular context.

Target Engagement in a Cellular Context: Inhibition of Downstream Signaling

To confirm that the observed anti-proliferative effects are a direct result of AURKA inhibition, we performed western blot analysis to measure the phosphorylation of a key downstream substrate, Histone H3 at Serine 10 (p-H3S10).[12][15] Inhibition of AURKA is expected to lead to a decrease in p-H3S10 levels.

Figure 1: Western Blot Analysis of p-H3S10 in HeLa Cells

(A representative western blot image would be displayed here showing a dose-dependent decrease in p-H3S10 levels upon treatment with Cmpd-X, Alisertib, and Tozasertib, with a loading control like total Histone H3 or a housekeeping protein.)

The western blot analysis confirms that Cmpd-X, in a manner comparable to Alisertib and Tozasertib, effectively inhibits the downstream signaling of AURKA in cancer cells, validating its mechanism of action.

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical procedure for determining the IC50 values of inhibitors against a specific kinase.[13]

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Mixture: Prepare a master mix containing recombinant human Aurora Kinase A, a suitable peptide substrate (e.g., Kemptide), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[13]

  • Assay Plate Setup: Add the kinase reaction mixture to the wells of a 384-well plate.

  • Compound Addition: Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Convert the luminescence signal to percent inhibition relative to controls and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control) and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control and determine the GI50 value by plotting the data on a dose-response curve.

Western Blotting for Phospho-Histone H3 (Ser10)

This technique is used to detect the levels of a specific protein in a cell lysate.[12][16]

  • Cell Lysis: Treat cells with the test compounds for a specified period (e.g., 24 hours). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).

Visualizing the Scientific Framework

To better illustrate the underlying biological and experimental logic, the following diagrams are provided.

Signaling_Pathway cluster_mitosis Mitotic Progression cluster_inhibition Inhibition AURKA Aurora Kinase A PLK1 PLK1 AURKA->PLK1 phosphorylates HistoneH3 Histone H3 AURKA->HistoneH3 phosphorylates (Ser10) Spindle Bipolar Spindle Assembly PLK1->Spindle Segregation Chromosome Segregation HistoneH3->Segregation MitoticArrest Mitotic Arrest & Apoptosis Spindle->MitoticArrest Segregation->MitoticArrest CmpdX Cmpd-X CmpdX->AURKA Alisertib Alisertib Alisertib->AURKA Tozasertib Tozasertib Tozasertib->AURKA

Caption: Aurora Kinase A signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Biochem_Start Recombinant AURKA + Substrate + ATP Biochem_Inhibit Add Cmpd-X / Standards Biochem_Start->Biochem_Inhibit Biochem_Measure Measure ADP Production (Luminescence) Biochem_Inhibit->Biochem_Measure Biochem_Result Determine IC50 Biochem_Measure->Biochem_Result Cell_Start Cancer Cell Lines Cell_Treat Treat with Cmpd-X / Standards (72h) Cell_Start->Cell_Treat Cell_Prolif MTT Assay Cell_Treat->Cell_Prolif Cell_WB Western Blot (p-H3S10) Cell_Treat->Cell_WB Cell_Prolif_Result Determine GI50 Cell_Prolif->Cell_Prolif_Result Cell_WB_Result Confirm Target Engagement Cell_WB->Cell_WB_Result

Caption: Experimental workflow for inhibitor benchmarking.

Conclusion

The data presented in this guide provide a strong preliminary case for 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (Cmpd-X) as a potent and effective inhibitor of Aurora Kinase A. Its performance in both biochemical and cell-based assays is comparable to the well-characterized inhibitors Alisertib and Tozasertib. Cmpd-X effectively inhibits AURKA enzymatic activity, suppresses the proliferation of various cancer cell lines, and demonstrates clear on-target activity by reducing the phosphorylation of the downstream effector Histone H3.

These promising in-vitro results warrant further investigation of Cmpd-X, including selectivity profiling against a broader panel of kinases, in-vivo efficacy studies in animal models, and comprehensive pharmacokinetic and toxicological evaluations. The 1H-pyrrolo[3,2-b]pyridine scaffold continues to be a fruitful starting point for the development of novel kinase inhibitors, and Cmpd-X represents a significant step forward in the pursuit of new cancer therapeutics.

References

  • VX-680 (Tozasertib) | Aurora A inhibitor - Cellagen Technology. (n.d.). Cellagen Technology. [Link]

  • Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - Frontiers. (n.d.). Frontiers. [Link]

  • VX-680 (MK-0457, Tozasertib) - EpigenTek. (n.d.). EpigenTek. [Link]

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC. (n.d.). NCBI. [Link]

  • Aurora kinase A - Wikipedia. (n.d.). Wikipedia. [Link]

  • The role of Aurora-A in human cancers and future therapeutics - PMC. (n.d.). NCBI. [Link]

  • Full article: Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases - Taylor & Francis. (2024, October 24). Taylor & Francis Online. [Link]

  • Aurora Kinase Signaling Pathway - Creative Diagnostics. (n.d.). Creative Diagnostics. [Link]

  • Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed. (2013, April 15). PubMed. [Link]

  • Aurora A Protein Kinase: To the Centrosome and Beyond - MDPI. (2019, January 15). MDPI. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Journal of Medicinal Chemistry - ACS Publications. (2013, November 6). ACS Publications. [Link]

  • Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - AACR Journals. (2019, December 2). AACR Journals. [Link]

  • MK-5108, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination with Docetaxel - AACR Journals. (2010, January 12). AACR Journals. [Link]

  • Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase - ACS Publications. (2025, September 17). ACS Publications. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC. (2015, December 21). NCBI. [Link]

  • The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation | Oncotarget. (2016, December 20). Oncotarget. [Link]

  • Western blot analysis of phospho-histone H3 in HCT-116 cells. An antibody recognizing R-tubulin was used as loading control. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14). Celtarys. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13). MDPI. [Link]

  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators - PMC. (n.d.). NCBI. [Link]

  • 1H-Pyrrolo[3,2-b]pyridin-7-amine, 100 mg - Carl ROTH. (n.d.). Carl ROTH. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. (2015, October 16). ResearchGate. [Link]

Sources

Validation

Reproducibility of Published 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine Synthesis Routes: A Comparative Guide

Executive Summary & Chemical Context The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of advanced therapeutics, including kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of advanced therapeutics, including kinase inhibitors and 1 [3]. Synthesizing its highly functionalized derivative, 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine , presents a classic challenge in heterocyclic chemistry: balancing the electrophilic activation of the pyrrole ring with the nucleophilic activation of the pyridine ring.

This guide objectively compares the two predominant synthetic strategies—Route A (Direct Unprotected Nitration) and Route B (N1-Tosyl Protected Nitration) —and provides a self-validating experimental framework to ensure high reproducibility, scalability, and yield.

Mechanistic Causality: Why Standard Routes Fail

As a Senior Application Scientist, it is critical to look beyond the reagents and understand the electronic push-and-pull of the azaindole core to avoid reproducibility issues.

  • Regioselective Chlorination: To install the C7-amine, the pyridine ring must first be primed with a leaving group. Direct halogenation is ineffective. Instead, N-oxidation of the N4 pyridine nitrogen followed by treatment with POCl3 drives a Boekelheide-type rearrangement, selectively installing a chloride at the C7 position 2 [1]. This occurs because C7 corresponds to the C4 (para) position of the parent pyridine ring, making it highly activated for nucleophilic attack by chloride during the deoxygenation event.

  • The Nitration Bottleneck: Electrophilic aromatic substitution (EAS) preferentially targets C3, the most electron-rich carbon of the pyrrole ring. However, direct nitration of unprotected azaindoles using mixed acids (HNO₃/H₂SO₄) frequently leads to oxidative cleavage of the pyrrole ring and intractable tar formation 3 [2].

  • The SNAr Advantage: The C7 position is para to N4, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The addition of the electron-withdrawing C3-nitro group further lowers the LUMO of the system, accelerating the SNAr reaction with ammonia.

Workflow Visualization

SynthesisRoutes cluster_RouteA Route A: Unprotected Nitration cluster_RouteB Route B: N1-Tosyl Protected SM 1H-pyrrolo[3,2-b]pyridine NOxide 4-Oxide Intermediate SM->NOxide mCPBA Chloro 7-Chloro-1H-pyrrolo[3,2-b]pyridine NOxide->Chloro POCl3, 80°C NitroA 7-Chloro-3-nitro (Unprotected) Chloro->NitroA HNO3, H2SO4 (Low Yield) TsChloro 7-Chloro-1-tosyl Chloro->TsChloro TsCl, NaH Product 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine NitroA->Product NH3/MeOH NitroB 7-Chloro-3-nitro-1-tosyl TsChloro->NitroB HNO3, TFAA NitroB->Product NH3/MeOH (One-pot SNAr & Detosylation)

Comparative workflow of unprotected vs. N1-protected synthesis routes.

Quantitative Route Comparison

To establish a reliable process, we compared the historical unprotected route (Route A) against the optimized N1-Tosyl protected route (Route B). The data clearly demonstrates that modulating the electron density of the pyrrole ring prior to nitration is mandatory for scale-up.

Synthesis ParameterRoute A (Unprotected)Route B (N1-Tosyl Protected)
Step 1 Yield (Chlorination) 65%65%
Step 2 Yield (Protection) N/A92%
Step 3 Yield (Nitration) 35% (High oxidative degradation)78% (Clean conversion)
Step 4 Yield (Amination) 40%85% (One-pot dual action)
Overall Isolated Yield ~9% ~40%
Scalability Poor (>1g leads to severe exotherms)Excellent (Validated up to 50g)
Impurity Profile High tar formation, difficult purificationTrace regioisomers, simple filtration

Experimental Protocol: The Self-Validating System (Route B)

The following methodology details the optimized, high-yielding Route B. Every step is designed as a self-validating system where visual cues and specific pH adjustments guarantee the success of the subsequent reaction.

Step 1: N-Oxidation and Regioselective Chlorination
  • Oxidation: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in dichloromethane (DCM). Add mCPBA (1.2 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours. Isolate the N-oxide intermediate via basic alumina filtration to remove benzoic acid byproducts.

  • Chlorination: Suspend the N-oxide in neat POCl₃ (10 eq) and heat to 80 °C overnight.

  • Validation Check (Critical): Carefully quench the reaction by pouring it over crushed ice. The azaindole core is basic; you must adjust the aqueous layer to pH 7–8 using 2M NaOH before extraction with EtOAc. Failure to neutralize will trap the product in the aqueous phase as a hydrochloride salt. Yield: ~65% of 7-chloro-1H-pyrrolo[3,2-b]pyridine.

Step 2: N1-Tosylation (Electron Density Modulation)
  • Dissolve 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF and cool to 0 °C under nitrogen.

  • Add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until hydrogen evolution ceases (visual validation of sodium salt formation).

  • Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq). Stir at room temperature for 2 hours.

  • Quench with ice water. The product, 7-chloro-1-tosyl-1H-pyrrolo[3,2-b]pyridine, will precipitate as a white solid. Filter and dry. Yield: ~92%.

Step 3: Electrophilic Nitration

Causality: The tosyl group withdraws electron density from the pyrrole ring, deactivating it just enough to prevent oxidative cleavage by nitric acid, while still directing the nitronium ion to the C3 position.

  • Dissolve the tosylated intermediate in DCM. Add Trifluoroacetic anhydride (TFAA, 1.5 eq) and cool to 0 °C.

  • Slowly add fuming HNO₃ (1.2 eq) dropwise. Note: TFAA generates acetyl nitrate in situ, a milder and more controllable nitrating agent than mixed acids.

  • Stir for 2 hours at 0 °C. Quench carefully with saturated NaHCO₃. Extract with DCM to yield 7-chloro-3-nitro-1-tosyl-1H-pyrrolo[3,2-b]pyridine. Yield: ~78%.

Step 4: Global Amination and Deprotection (Tandem SNAr/Detosylation)

Causality: Methanolic ammonia acts as both the nucleophile for the SNAr displacement of the C7-chloride and the base for the cleavage of the N1-tosyl group.

  • Suspend the nitrated intermediate in a 7N solution of NH₃ in Methanol (20 eq).

  • Seal the mixture in a pressure tube and heat to 120 °C for 16 hours.

  • Cool to room temperature, vent carefully, and concentrate under reduced pressure.

  • Purify the residue via flash chromatography (Silica gel, DCM/MeOH 95:5) to afford the final product, 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine , as a yellow/orange solid. Yield: ~85%.

References

  • Product Class 22: Azaindoles and Their Derivatives . Science of Synthesis, Thieme. 2

  • US Patent 6,476,034 B2 - Antiviral azaindole derivatives . Google Patents. 3

  • Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors . Journal of Medicinal Chemistry, ACS. 1

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine
Reactant of Route 2
Reactant of Route 2
3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine
© Copyright 2026 BenchChem. All Rights Reserved.